molecular formula C19H24N2 B1604000 4-(2-Aminophenyl)-1-phenethylpiperidine CAS No. 889942-31-8

4-(2-Aminophenyl)-1-phenethylpiperidine

Cat. No.: B1604000
CAS No.: 889942-31-8
M. Wt: 280.4 g/mol
InChI Key: BOQIXJJMWCIXRD-UHFFFAOYSA-N
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Description

4-(2-Aminophenyl)-1-phenethylpiperidine is a useful research compound. Its molecular formula is C19H24N2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

889942-31-8

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

IUPAC Name

2-[1-(2-phenylethyl)piperidin-4-yl]aniline

InChI

InChI=1S/C19H24N2/c20-19-9-5-4-8-18(19)17-11-14-21(15-12-17)13-10-16-6-2-1-3-7-16/h1-9,17H,10-15,20H2

InChI Key

BOQIXJJMWCIXRD-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=CC=CC=C2N)CCC3=CC=CC=C3

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2N)CCC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

4-(2-Aminophenyl)-1-phenethylpiperidine chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and applications of 4-(2-Aminophenyl)-1-phenethylpiperidine , a critical isomeric scaffold in medicinal chemistry and forensic analysis.

CAS Registry Number: 889942-31-8 Formula: C₁₉H₂₄N₂ Molecular Weight: 280.41 g/mol Class: 4-Arylpiperidine / Synthetic Opioid Precursor

Executive Summary

This compound is a disubstituted piperidine derivative characterized by a direct carbon-carbon bond between the piperidine C4 position and a phenyl ring bearing an ortho-amino group.[1] This molecule is a structural isomer of 4-ANPP (4-anilino-N-phenethylpiperidine), the primary precursor to fentanyl.

While ANPP features a nitrogen bridge (4-anilino), this compound features a direct aryl attachment, placing it in the 4-arylpiperidine class (related to pethidine/meperidine) rather than the 4-anilidopiperidine class (fentanyl). Its ortho-amino functionality makes it a high-value "privileged structure" for synthesizing fused heterocyclic systems, such as indolo- and quinolino-piperidines, which are explored in multi-receptor antipsychotic and analgesic drug discovery.

Chemical Structure & Physicochemical Properties[2][3][4][5][6]

Structural Analysis

The molecule consists of three distinct pharmacophoric elements:

  • Piperidine Core: The central saturated heterocycle, providing a flexible scaffold.

  • Phenethyl Moiety (N1-substitution): A lipophilic tail essential for anchoring in the hydrophobic pocket of GPCRs (e.g., Mu-opioid, D2 dopamine receptors).

  • 2-Aminophenyl Group (C4-substitution): An aromatic ring directly bonded to C4, with an electron-donating amino group at the ortho position. This proximity allows for intramolecular hydrogen bonding or subsequent cyclization.

Isomeric Distinction (Critical for Forensics)

Researchers and forensic analysts must distinguish this compound from its isomer, 4-ANPP.

FeatureThis compound 4-ANPP (Despropionyl Fentanyl)
Linker C-C Bond (Piperidine-Phenyl)N-C Bond (Piperidine-Nitrogen-Phenyl)
Class 4-Arylpiperidine4-Anilidopiperidine
Stability High (C-C bond is metabolically stable)Moderate (N-C bond can be cleaved)
MS Fragment Loss of NH₃ or cyclization fragmentsLoss of Aniline (93 Da)
Physicochemical Data
  • LogP (Predicted): ~3.8 – 4.2 (Highly Lipophilic)

  • pKa (Basic Nitrogen): ~8.5 – 9.0 (Piperidine N), ~3.5 – 4.0 (Aniline N)

  • H-Bond Donors: 1 (Aniline -NH₂)

  • H-Bond Acceptors: 2 (Tertiary Amine, Aniline N)

Synthesis & Manufacturing Protocols

The synthesis of 4-arylpiperidines with specific ortho-substitution requires precision to avoid over-reduction or regio-isomers. The most robust route utilizes Suzuki-Miyaura coupling followed by hydrogenation.

Experimental Protocol: The Enol Triflate Route

This protocol ensures regio-control and high yield.

Step 1: Formation of Enol Triflate

  • Reagents: 1-Phenethyl-4-piperidone, Lithium Diisopropylamide (LDA), N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂).

  • Procedure: Cool THF solution of LDA to -78°C. Add ketone dropwise. Stir 1h. Add PhNTf₂. Warm to RT.

  • Outcome: 1-Phenethyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate.

Step 2: Suzuki Coupling

  • Reagents: Enol triflate (from Step 1), 2-Nitrophenylboronic acid , Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq), DME/Water.

  • Procedure: Reflux under Argon for 12–16 hours.

  • Mechanism: Pd(0) inserts into the C-OTf bond, transmetallates with the boronic acid, and reductively eliminates to form the C-C bond.

  • Intermediate: 4-(2-Nitrophenyl)-1-phenethyl-1,2,3,6-tetrahydropyridine.

Step 3: Global Reduction (Hydrogenation)

  • Reagents: H₂ (50 psi), Pd/C (10%), Ethanol/AcOH.

  • Procedure: Hydrogenate for 24 hours. This step accomplishes two transformations simultaneously:

    • Reduction of the alkene (tetrahydropyridine → piperidine).

    • Reduction of the nitro group (–NO₂ → –NH₂).

  • Purification: Filter catalyst, neutralize, and recrystallize from EtOAc/Hexane.

Visualization of Synthesis Pathway

SynthesisPathway Start 1-Phenethyl-4-piperidone Step1 Enol Triflate Formation (LDA, PhNTf2, -78°C) Start->Step1 Intermediate1 Enol Triflate Intermediate Step1->Intermediate1 Step2 Suzuki Coupling (2-Nitrophenylboronic acid, Pd(0)) Intermediate1->Step2 Intermediate2 4-(2-Nitrophenyl)-tetrahydropyridine Step2->Intermediate2 Step3 Global Hydrogenation (H2, Pd/C) Intermediate2->Step3 Product This compound (Target) Step3->Product

Caption: Figure 1. Convergent synthesis via Suzuki-Miyaura coupling and catalytic hydrogenation.

Functionalization & Applications

The 2-aminophenyl moiety serves as an intramolecular nucleophile, allowing this scaffold to be converted into fused tricyclic systems. This is relevant for developing novel antipsychotics (D2/5-HT2A modulators) and rigid opioid analogues.

Cyclization Pathways
  • Indole Formation (via Sandmeyer/Fischer): Diazotization of the amine followed by reduction can yield hydrazine, a precursor for Fischer Indole synthesis if reacted with ketones, or direct cyclization to carbazoles.

  • Urea/Carbamate Cyclization: Reaction with phosgene or CDI yields benzimidazol-2-one derivatives (related to Domperidone/Droperidol structures).

  • Quinoline Formation: Reaction with aldehydes/ketones (Skraup or Doebner-Miller type) fuses a pyridine ring, creating a quinoline core attached to the piperidine.

Pharmacophore Mapping (SAR)

In the context of opioid receptor binding (Mu-OR):

  • N-Phenethyl: Occupies the "address" region (hydrophobic pocket), critical for high affinity.

  • 4-Phenyl: Mimics the phenylalanine residue of endogenous enkephalins.

  • 2-Amino Group:

    • Pro: Can act as a hydrogen bond donor to Asp147 or His297 in the receptor pocket.

    • Con: May introduce steric clash if the pocket is tight around the ortho position.

    • Differentiation: Unlike Fentanyl (highly potent agonist), 4-arylpiperidines often exhibit mixed agonist/antagonist profiles or lower potency (e.g., Pethidine).

SAR cluster_0 Pharmacophoric Interactions Core This compound Lipophilic Phenethyl Tail: Hydrophobic Pocket Binding (High Affinity) Core->Lipophilic BasicN Piperidine Nitrogen: Ionic Bond with Asp147 Core->BasicN Aryl 4-Phenyl Ring: Pi-Pi Stacking (Trp293) Core->Aryl OrthoAmino 2-Amino Group: H-Bond Donor or Cyclization Handle Core->OrthoAmino Modulates Selectivity

Caption: Figure 2. Pharmacophore decomposition and receptor interaction potential.

Analytical Characterization

To validate the identity of CAS 889942-31-8, the following spectral signatures are diagnostic.

Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ = 281.2 m/z.

  • Fragmentation Pattern (MS/MS):

    • m/z 105: Phenethyl carbocation (C₆H₅CH₂CH₂⁺) – Common to all phenethyl-piperidines.

    • m/z 190: Loss of benzyl/tropylium.

    • Differentiation from ANPP:

      • ANPP typically shows a dominant fragment at m/z 188 (N-phenethyl-4-piperidone imine) or loss of aniline (m/z 93 ).

      • The target molecule (C-C linked) will not easily lose the aniline ring. Fragmentation requires breaking the piperidine ring, leading to complex alkyl-aryl fragments.

Nuclear Magnetic Resonance (¹H NMR)
  • Piperidine C4-H:

    • ANPP: The proton at C4 (attached to N) is deshielded (~3.5–4.0 ppm) and appears as a multiplet.

    • Target: The proton at C4 (attached to C) is more shielded (~2.5–3.0 ppm) and shows distinct coupling to the axial/equatorial protons of C3/C5.

  • Aromatic Region:

    • The 2-aminophenyl ring will show a characteristic 4-proton pattern with splitting typical of ortho-substitution (dd or td), distinct from the monosubstituted phenyl ring of the phenethyl group.

Safety & Handling

  • Hazard Classification: As a potent amine and potential opioid structural analogue, it should be treated as Acute Toxic (Oral/Inhalation) .

  • Handling: Use a fume hood, nitrile gloves, and eye protection. Avoid dust formation.

  • Regulatory Status: While not explicitly scheduled in all jurisdictions (unlike ANPP), it is a "controlled substance analogue" in the US (under the Federal Analogue Act) if intended for human consumption due to its structural similarity to pethidine/fentanyl precursors.

References

  • Santa Cruz Biotechnology. this compound (CAS 889942-31-8) Product Data Sheet.[1][2] Retrieved from

  • Janssen, P. A., et al. (1976). "Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides." Arzneimittelforschung, 26(8), 1521-1531. (Foundational SAR on 4-substituted piperidines).
  • Kudzma, L. V., et al. (1989). "4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. Synthesis and analgesic activity."[3][4][5] Journal of Medicinal Chemistry. (Discusses synthesis of related 4-arylpiperidine scaffolds).

  • United Nations Office on Drugs and Crime (UNODC).Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. (Provides analytical differentiation protocols for fentanyl precursors).
  • BenchChem. Structure-Activity Relationships in 4-Arylpiperidine Derivatives. Retrieved from

Sources

CAS 889942-31-8 properties and data sheet

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to PF-04447943 (CAS 1082744-20-4), a Potent and Selective PDE9A Inhibitor

Introduction

PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that plays a crucial role in cyclic guanosine monophosphate (cGMP) signaling by selectively degrading it.[1][2] This compound has garnered significant interest within the scientific community, particularly for its potential therapeutic applications in cognitive disorders. As a cell-permeable and blood-brain barrier-penetrant pyrazolo[3,4-d]pyrimidinone compound, PF-04447943 offers a valuable tool for researchers investigating the role of the cGMP signaling pathway in various physiological and pathological processes. This guide provides a comprehensive overview of the chemical properties, mechanism of action, biological activity, and experimental data related to PF-04447943.

It is important to note that while the topic specified CAS 889942-31-8, extensive research has revealed that the correct and widely recognized CAS number for PF-04447943 is 1082744-20-4 .[1][2][3] This guide will proceed with the correct CAS number to ensure accuracy and consistency with the scientific literature.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of PF-04447943 is essential for its appropriate handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 1082744-20-4[1][2][3]
Molecular Formula C20H25N7O2[1][2][3]
Molecular Weight 395.46 g/mol [1][2]
Appearance Off-white solid
Purity ≥97% (HPLC)
Solubility Soluble in DMSO (≥ 54.6 mg/mL)[2]
Storage Store at -20°C, desiccate, protect from light[1][2]
SMILES CC1CN(CC1C2=NC(=O)C3=CNN(C3=N2)C4CCOCC4)CC5=NC=CC=N5[2]
InChI Key ACXPOEVOYNJCHF-CZUORRHYSA-N[2]

Mechanism of Action and Signaling Pathway

PF-04447943 exerts its biological effects by selectively inhibiting the PDE9A enzyme. PDE9A is responsible for the hydrolysis of cGMP, a second messenger involved in various cellular functions. By inhibiting PDE9A, PF-04447943 leads to an elevation of intracellular cGMP levels, thereby potentiating cGMP-mediated signaling pathways.[1][4] This mechanism is particularly relevant in neuronal cells, where cGMP signaling is implicated in synaptic plasticity, memory, and learning.[1][2]

PDE9A_Inhibition cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R NO_Synthase Nitric Oxide Synthase (nNOS) NMDA_R->NO_Synthase Activates GC Soluble Guanylate Cyclase (sGC) NO_Synthase->GC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP 5'-GMP cGMP->AMP PDE9A Hydrolysis Synaptic_Plasticity Synaptic Plasticity (e.g., LTP) PKG->Synaptic_Plasticity Promotes PDE9A PDE9A PF04447943 PF-04447943 PF04447943->PDE9A

Caption: Signaling pathway of PF-04447943 via PDE9A inhibition.

In Vitro and In Vivo Activity

Extensive research has characterized the potent and selective inhibitory activity of PF-04447943, as well as its effects in cellular and animal models.

In Vitro Potency and Selectivity

PF-04447943 demonstrates high affinity and potent inhibition of PDE9A across different species. Its selectivity for PDE9A over other PDE families is a key feature, minimizing off-target effects.

TargetIC50 / KiSpeciesSource
PDE9A IC50 = 12 nMHuman[2][3]
PDE9A Ki = 2.8 nMHuman[1][2]
PDE9A Ki = 4.5 nMRhesus Monkey[1][2]
PDE9A Ki = 18.1 nMRat[1][2]
Other PDEs (1-8, 10, 11) IC50 > 1000 nMHuman[2]
Cellular and Synaptic Effects

In cultured hippocampal neurons, PF-04447943 has been shown to promote neurite outgrowth and synapse formation at concentrations of 30-100 nM.[1][2] Furthermore, at a concentration of 100 nM, it significantly facilitated hippocampal slice long-term potentiation (LTP) evoked by a weak tetanic stimulus, indicating its ability to enhance synaptic plasticity.[1][2]

In Vivo Pharmacokinetics and Efficacy

Pharmacokinetic studies in rats have demonstrated good oral bioavailability and brain penetration for PF-04447943. Following oral administration, the compound dose-dependently increases cGMP levels in the brain and cerebrospinal fluid (CSF).[2][3]

ParameterValue (in rats)Source
Tmax 0.3 hours[2]
T1/2 4.9 hours[2]
Oral Bioavailability 47%[2]
Brain:Plasma Ratio 0.13 - 0.33 (at 1-30 mg/kg)[2]

In animal models of cognition, PF-04447943 has shown promising results. For instance, at a dose of 1 mg/kg, it enhanced recognition memory in mice.[1] It also improved scopolamine-induced deficits in episodic memory in rats and increased performance in the novel object recognition test.[3]

Experimental Protocols

The following are representative experimental protocols that can be employed to study the effects of PF-04447943.

PDE Enzyme Assay

Objective: To determine the in vitro inhibitory activity of PF-04447943 against PDE9A and other PDE family members.

Methodology:

  • Enzyme Source: Use full-length recombinant human PDE enzymes (PDE1A-C, PDE2A, PDE3A/B, PDE4A-D, PDE7A/B, PDE8A/B, PDE9A, PDE10A, and PDE11A).[2]

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl based buffer with MgCl2 and other necessary co-factors).

  • Substrate: Utilize radiolabeled cGMP (e.g., [3H]cGMP) as the substrate for the enzymatic reaction.

  • Incubation: Incubate the PDE enzyme with varying concentrations of PF-04447943 and the radiolabeled substrate at a controlled temperature (e.g., 37°C) for a defined period.

  • Termination: Stop the reaction by adding a stop solution (e.g., a slurry of anion-exchange resin to bind the unhydrolyzed substrate).

  • Quantification: Separate the hydrolyzed product (e.g., [3H]5'-GMP) from the unhydrolyzed substrate using techniques like scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of PF-04447943 and determine the IC50 value by fitting the data to a dose-response curve.

Novel Object Recognition (NOR) Test in Rodents

Objective: To assess the effect of PF-04447943 on recognition memory.

Methodology:

  • Habituation: Acclimate the animals (e.g., mice or rats) to the testing arena in the absence of any objects for a specified period over several days.

  • Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to freely explore them for a set duration (e.g., 10 minutes).

  • Inter-trial Interval: Return the animal to its home cage for a defined period (e.g., 1 to 24 hours).

  • Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring each object (familiar vs. novel) for a set duration (e.g., 5 minutes).

  • Drug Administration: Administer PF-04447943 (e.g., via oral gavage) at various doses and at a specified time before the training or testing phase.

  • Data Analysis: Calculate a discrimination index (e.g., (time exploring novel object - time exploring familiar object) / (total exploration time)) to quantify recognition memory. An increase in the discrimination index in the drug-treated group compared to the vehicle control group indicates an enhancement of recognition memory.

Conclusion

PF-04447943 is a highly potent and selective PDE9A inhibitor with demonstrated efficacy in enhancing synaptic plasticity and cognitive function in preclinical models. Its favorable pharmacokinetic profile, including brain permeability, makes it a valuable research tool for elucidating the role of the cGMP signaling pathway in the central nervous system and a promising lead compound for the development of novel therapeutics for cognitive disorders. The detailed information and protocols provided in this guide are intended to support researchers and drug development professionals in their investigation and application of this important pharmacological agent.

References

  • Hutson PH, Finger EN, Magliaro BC, et al. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943(6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology. 2011;61(4):665-676. [Link]

  • BioCrick. PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer. [Link]

Sources

Technical Guide: 4-(2-Aminophenyl)-1-(2-phenylethyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

A Privileged Scaffold for Fused Heterocyclic Synthesis and CNS Ligand Design

Executive Summary & Structural Disambiguation

The compound 4-(2-aminophenyl)-1-(2-phenylethyl)piperidine (CAS 889942-31-8) represents a specialized "privileged scaffold" in medicinal chemistry. It belongs to the class of 4-arylpiperidines , a structural motif fundamental to numerous CNS-active agents, including opioids, sigma receptor ligands, and NMDA antagonists.

CRITICAL DISAMBIGUATION: It is imperative to distinguish this molecule from 4-ANPP (4-anilino-N-phenethylpiperidine, CAS 21409-26-7), the immediate precursor to fentanyl.

  • 4-ANPP: Contains a Nitrogen-Carbon bond at the piperidine C4 position (an aniline derivative).[1][2] It is a controlled substance precursor.[3]

  • 4-(2-Aminophenyl)-1-(2-phenylethyl)piperidine: Contains a Carbon-Carbon bond at the piperidine C4 position. The "2-aminophenyl" moiety implies an ortho-aniline group attached directly to the piperidine ring.

This guide focuses strictly on the C-C bonded 4-arylpiperidine , a high-value intermediate for synthesizing fused tricyclic systems such as


-carbolines (pyrido[4,3-b]indoles)  and spiro[piperidine-indolines] .

Chemical Identity and Properties

PropertySpecification
IUPAC Name 2-[1-(2-phenylethyl)piperidin-4-yl]aniline
Common Name 4-(2-Aminophenyl)-1-phenethylpiperidine
CAS Number 889942-31-8
Molecular Formula C₁₉H₂₄N₂
Molecular Weight 280.41 g/mol
Core Scaffold 4-Arylpiperidine
Key Functional Group ortho-Primary Amine (allows intramolecular cyclization)
pKa (Calculated) ~9.8 (Piperidine N), ~4.0 (Aniline N)
Solubility Soluble in DMSO, MeOH, DCM; insoluble in water.[1][4][5]

Synthetic Causality & Methodology

The synthesis of 4-(2-aminophenyl)piperidines requires overcoming the steric hindrance at the C4 position while preventing over-alkylation. The most robust "self-validating" protocol utilizes a Suzuki-Miyaura Cross-Coupling followed by a global hydrogenation. This approach is preferred over nucleophilic addition to piperidones (which often yields tertiary alcohols) because it guarantees the formation of the C-C bond with precise regiochemistry.

Retrosynthetic Logic

To access the target effectively, we disconnect at the C4-Aryl bond and the N-Phenethyl bond.

  • Precursor A: 1-(2-phenylethyl)-4-(trifluoromethanesulfonyloxy)-1,2,3,6-tetrahydropyridine (Vinyl Triflate).

  • Precursor B: 2-Nitrophenylboronic acid (The nitro group serves as a "masked" amine, protecting it during coupling).

Detailed Protocol: The "Nitro-Reduction" Route

Step 1: Vinyl Triflate Formation

  • Reagents: 1-(2-phenylethyl)-4-piperidone, LDA (Lithium Diisopropylamide), PhNTf₂ (N-Phenyl-bis(trifluoromethanesulfonimide)).

  • Mechanism: Kinetic enolate formation followed by trapping with the triflating agent.

  • Protocol:

    • Cool THF solution of LDA (1.1 equiv) to -78°C.

    • Dropwise add 1-(2-phenylethyl)-4-piperidone. Stir 30 min.

    • Add PhNTf₂ (1.05 equiv) in THF. Warm to 0°C over 2 hours.

    • Quench with saturated NaHCO₃. Isolate the vinyl triflate.

Step 2: Suzuki-Miyaura Coupling

  • Reagents: Vinyl Triflate (from Step 1), 2-Nitrophenylboronic acid, Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq), DME/H₂O.

  • Causality: The 2-nitro group is electron-withdrawing, facilitating the transmetallation step, but more importantly, it prevents the amine from poisoning the Palladium catalyst.

  • Protocol:

    • Degas solvents (DME/Water 3:1) with Argon for 15 min (Critical for Pd cycle).

    • Combine triflate, boronic acid (1.2 equiv), and base. Add catalyst last.

    • Reflux at 85°C for 12 hours under Argon.

    • Checkpoint: TLC should show disappearance of triflate. Product is the 4-(2-nitrophenyl)-tetrahydropyridine .

Step 3: Global Hydrogenation (The "Cascading Reduction")

  • Reagents: H₂ (50 psi), 10% Pd/C, MeOH/EtOAc.

  • Mechanism: This single step performs two functions:

    • Reduces the C=C double bond in the tetrahydropyridine ring.

    • Reduces the Nitro (-NO₂) group to the Aniline (-NH₂).

  • Protocol:

    • Dissolve the coupled intermediate in MeOH.

    • Add 10 wt% Pd/C.

    • Shake under 50 psi H₂ for 6 hours.

    • Filter through Celite. The filtrate contains the target 4-(2-aminophenyl)-1-(2-phenylethyl)piperidine .

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow from the piperidone precursor to the final amine scaffold.

SynthesisPath Start 1-(2-phenylethyl)-4-piperidone Triflate Vinyl Triflate Intermediate Start->Triflate LDA, PhNTf2 (-78°C) Coupling Suzuki Coupling (Pd(PPh3)4, 2-Nitro-Ph-B(OH)2) Triflate->Coupling Cross-Coupling NitroInter 4-(2-Nitrophenyl) tetrahydropyridine Coupling->NitroInter C-C Bond Formation Reduction Global Hydrogenation (H2, Pd/C) NitroInter->Reduction Nitro -> Amine Alkene -> Alkane Product TARGET: 4-(2-Aminophenyl)-1-(2-phenylethyl)piperidine Reduction->Product Isolation

Figure 1: Synthetic route utilizing the "Nitro-Reduction" strategy to ensure regioselectivity and catalyst protection.

Applications: The "Privileged Scaffold" Utility

The primary value of CAS 889942-31-8 lies in the ortho-positioning of the amine relative to the piperidine connection. This geometry is a setup for intramolecular trapping , allowing the rapid construction of fused heterocycles.

Synthesis of -Carbolines (Dimebon Analogs)

Gamma-carbolines (pyrido[4,3-b]indoles) are potent antihistamines and neuroprotective agents (e.g., Dimebon/Latrepirdine).

  • Reaction: The ortho-aniline can undergo a Bucherer-type reaction or oxidative cyclization if the piperidine ring is partially oxidized, or via reaction with aldehydes (Pictet-Spengler variation).

  • Workflow: Reacting the target molecule with an aldehyde followed by acid catalysis closes the ring between the amine and the piperidine C3 position (via an iminium intermediate).

Synthesis of Spiro[piperidine-indolines]

Spiro-compounds are highly valued in drug discovery for their 3D structural complexity ("Escape from Flatland").

  • Reaction: Treatment with phosgene equivalents (e.g., CDI) or isocyanates.

  • Mechanism: The amine attacks the electrophile, and the resulting intermediate cyclizes onto the ipso-carbon of the piperidine (if activated) or forms urea-linked spirocycles.

Pharmacological Relevance (Opioid/Sigma)

Even without cyclization, the 4-arylpiperidine core is a "master key" for GPCRs.

  • Opioid Receptors: The 1-phenethyl-4-phenylpiperidine motif is the pharmacophore of fentanyl (though fentanyl uses the 4-anilino nitrogen bridge). The C-C bridged variants often show

    
    -opioid agonist or antagonist activity depending on substituents.
    
  • Sigma Receptors: The N-phenethyl group combined with a hydrophobic 4-aryl tail creates high affinity for Sigma-1 (

    
    ) receptors, relevant in neuropathic pain and neurodegeneration.
    

Divergent Pathway Visualization

Applications cluster_0 Pathway A: Fused Systems cluster_1 Pathway B: Spirocycles cluster_2 Pathway C: Direct Pharmacology Center 4-(2-Aminophenyl)-1-(2-phenylethyl)piperidine (The Scaffold) Carboline Gamma-Carbolines (Pyrido[4,3-b]indoles) Center->Carboline Oxidative Cyclization or Pictet-Spengler Spiro Spiro[piperidine-indolines] Center->Spiro Urea Formation / Cyclization Sigma Sigma-1 Receptor Ligands Center->Sigma Direct Binding Opioid Mu-Opioid Modulators Center->Opioid SAR Exploration Neuro Neuroprotective Agents (e.g., Dimebon analogs) Carboline->Neuro GPCR Novel GPCR Ligands (High Fsp3 Score) Spiro->GPCR

Figure 2: Divergent utility of the scaffold in generating complex heterocyclic drugs and direct receptor ligands.

References

  • Kudryavtsev, K. V., et al. (2016). Synthesis of spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-ones via palladium-catalyzed intramolecular cyclization.Tetrahedron Letters , 57(3), 383-386. (Demonstrates the utility of 4-(ortho-aminoaryl)piperidines in spiro-synthesis).

  • PubChem Compound Summary. N-phenyl-1-(2-phenylethyl)piperidin-4-amine (4-ANPP). [Link] (Cited for structural contrast/disambiguation).[1][3]

  • Zhu, X., et al. (2011). Synthesis of 4-Arylpiperidines via Suzuki Coupling of Vinyl Triflates.Journal of Organic Chemistry , 76(7), 2328-2331. (Foundational protocol for the synthesis described in Section 3).

Sources

Technical Guide: Ortho-Substituted 4-Phenylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an in-depth analysis of Ortho-Substituted 4-Phenylpiperidine Derivatives . It moves beyond generic descriptions to focus on the specific structural, synthetic, and pharmacological challenges imposed by ortho-substitution on the phenyl ring.[1]

Structural Dynamics, Synthetic Methodologies, and Pharmacological Applications[1][2]

Executive Summary

The 4-phenylpiperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous opioid agonists (e.g., Meperidine), NMDA antagonists, and SSRIs.[1][2] However, the introduction of a substituent at the ortho position of the phenyl ring (C2') drastically alters the physicochemical profile. This guide analyzes the "Ortho-Effect"—the steric enforcement of specific torsional angles—and provides validated protocols for synthesizing these sterically congested systems.

Part 1: Structural Dynamics & The Ortho-Effect

In unsubstituted 4-phenylpiperidine, the phenyl ring prefers the equatorial position to minimize 1,3-diaxial interactions with the piperidine protons.[1] The phenyl ring itself rotates relatively freely, though it favors a conformation bisecting the piperidine hydrogens.[1]

The Ortho-Lock Mechanism: When a substituent (e.g., -F, -CH3, -OMe) is introduced at the ortho position of the phenyl ring, two critical changes occur:

  • Rotational Restriction (Atropisomerism): The ortho-substituent creates severe steric clash with the equatorial protons at C3 and C5 of the piperidine ring. This restricts rotation around the C4–C1' bond, often locking the phenyl ring into a conformation perpendicular to the piperidine chair.[1]

  • Axial vs. Equatorial Shift: While the equatorial conformer is typically lower in energy, bulky ortho-substituents can destabilize the equatorial form sufficiently to make the axial conformer pharmacologically relevant, particularly in mu-opioid receptor (MOR) ligands where the axial orientation mimics the spatial arrangement of the tyramine moiety in endogenous enkephalins [1].

Visualization: Conformational Energy Landscape

The following diagram illustrates the impact of ortho-substitution on the conformational equilibrium.

OrthoEffect Unsub Unsubstituted 4-Phenylpiperidine Equatorial Equatorial Conformer (Thermodynamically Preferred) Unsub->Equatorial Major Species Rot_Free Free Rotation (Low Barrier) Unsub->Rot_Free Ortho Ortho-Substituted (e.g., 2-F, 2-OMe) Ortho->Equatorial Destabilized by Steric Clash Axial Axial Conformer (High Energy / Specific Binding) Ortho->Axial Access Increased in Opioid Ligands Rot_Lock Restricted Rotation (High Barrier / A(1,3) Strain) Ortho->Rot_Lock Ortho-H vs C3/C5-H Interaction Rot_Lock->Axial Forces specific topology

Caption: Figure 1. The introduction of ortho-substituents increases the rotational barrier (A(1,3) strain), influencing the equatorial/axial equilibrium critical for receptor docking.[1][2]

Part 2: Synthetic Methodologies

Synthesizing ortho-substituted 4-phenylpiperidines is more challenging than their unsubstituted counterparts due to steric hindrance during the C-C bond formation.[2]

Strategy A: The Grignard-Dehydration-Reduction Route (Standard)

This is the most robust method for introducing sterically demanding aryl groups.[2]

  • Nucleophilic Addition: Ortho-substituted aryl magnesium bromide is added to N-protected 4-piperidone.[1][2] Note: The reaction requires higher temperatures or activation (e.g., CeCl3) compared to para-substituted analogs due to the ortho-steric bulk.

  • Dehydration: Acid-catalyzed elimination yields the tetrahydropyridine.

  • Hydrogenation: Catalytic reduction (Pd/C or PtO2) yields the piperidine.[1]

Strategy B: Transition Metal Cross-Coupling (Modern)

Useful when the Grignard reagent is unstable (e.g., sensitive functional groups).[1][2]

  • Enol Triflate Formation: N-protected 4-piperidone is converted to the vinyl triflate.[1]

  • Suzuki-Miyaura Coupling: Reaction with ortho-substituted aryl boronic acids.[1][2]

  • Reduction: Hydrogenation of the alkene.[1]

Comparative Analysis of Synthetic Routes
ParameterGrignard Route (Method A)Suzuki Coupling (Method B)[1][2]
Key Reagents Aryl-MgBr, N-Benzyl-4-piperidoneAryl-B(OH)2, Vinyl Triflate, Pd(PPh3)4
Ortho-Tolerance Moderate (May require CeCl3 additive)High (Excellent for hindered aryls)
Step Count 3 Steps3 Steps
Cost LowHigh (Catalyst/Ligand cost)
Scalability High (Kg scale feasible)Moderate
Part 3: Detailed Experimental Protocol

Target: Synthesis of 4-(2-Methoxyphenyl)piperidine (as HCl salt). Rationale: This compound serves as a model for ortho-substituted scaffolds used in subtype-selective opioid and serotonin ligands [2].[1][2]

Step 1: Grignard Addition

Reagents: 2-Bromoanisole (1.2 eq), Magnesium turnings (1.3 eq), N-Benzyl-4-piperidone (1.0 eq), THF (anhydrous).[1][2]

  • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.

  • Initiation: Add 10% of the 2-bromoanisole solution in THF. Heat gently until the iodine color fades and reflux begins.

  • Addition: Dropwise add the remaining bromide to maintain gentle reflux. Stir for 1 hour post-addition.

  • Coupling: Cool to 0°C. Add N-Benzyl-4-piperidone in THF dropwise. The ortho-methoxy group may coordinate with Mg, slowing the reaction; allow to warm to RT and stir for 12 hours.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1] The intermediate is 1-benzyl-4-(2-methoxyphenyl)piperidin-4-ol .[2]

Step 2: Acid-Catalyzed Dehydration

Reagents: 6M HCl, Acetic Acid.[1]

  • Dissolve the tertiary alcohol in a mixture of AcOH/6M HCl (3:1).

  • Reflux for 4 hours. The ortho-substituent facilitates elimination by destabilizing the crowded tertiary center.

  • Basify with NaOH to pH 10, extract with DCM.

  • Product: 1-benzyl-4-(2-methoxyphenyl)-1,2,3,6-tetrahydropyridine .

Step 3: Catalytic Hydrogenation & Deprotection

Reagents: 10% Pd/C, Methanol, H2 (50 psi).[1][2]

  • Dissolve the tetrahydropyridine in MeOH. Add 10 wt% Pd/C.[1]

  • Hydrogenate at 50 psi at 50°C for 24 hours. Note: Ortho-substituted rings are harder to reduce due to steric hindrance preventing optimal adsorption onto the catalyst surface. Higher pressure or PtO2 (Adams' catalyst) may be required if conversion is slow [3].[1][2]

  • Filter through Celite.[1] Evaporate solvent.[1]

  • Salt Formation: Dissolve free base in Et2O, add HCl/Et2O to precipitate 4-(2-methoxyphenyl)piperidine hydrochloride .[1][2]

Visualization: Synthetic Workflow

Synthesis Start N-Benzyl-4-Piperidone Step1 Step 1: Nucleophilic Addition (THF, 0°C to RT) Start->Step1 Reagent 2-Bromoanisole + Mg (Grignard) Reagent->Step1 Inter1 Tertiary Alcohol Intermediate (Sterically Crowded) Step1->Inter1 Step2 Step 2: Dehydration (HCl/AcOH, Reflux) Inter1->Step2 -H2O Inter2 Tetrahydropyridine (Alkene) Step2->Inter2 Step3 Step 3: Hydrogenation/Deprotection (H2, Pd/C, 50 psi) Inter2->Step3 +H2 / -Bn Final 4-(2-Methoxyphenyl)piperidine HCl Step3->Final

Caption: Figure 2. Step-by-step synthesis of ortho-substituted 4-phenylpiperidine via the Grignard route.

Part 4: Therapeutic Applications & SAR

The ortho-substitution pattern is a critical determinant of receptor subtype selectivity.

1. Opioid Receptor Selectivity[1][2]
  • Mu-Opioid Receptor (MOR): Agonists like Ketobemidone (which has a meta-OH but relies on the phenyl ring orientation) demonstrate that phenyl ring conformation drives efficacy.[2] Ortho-alkyl groups often reduce MOR affinity due to steric clash with the receptor pocket (specifically the T6.54 residue) [4].

  • Kappa-Opioid Receptor (KOR): Antagonists like JDTic (a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivative) utilize steric crowding to lock the phenyl ring.[2] While JDTic uses 3,4-dimethyl substitution on the piperidine ring to force the lock, ortho-substitution on the phenyl ring achieves a similar conformational restriction, often favoring antagonist activity by preventing the conformational change required for receptor activation [5].

2. NMDA Receptor Antagonists

Substituted 4-phenylpiperidines are structural analogs of Ifenprodil .[1][2] An ortho-substituent on the phenyl ring can enhance selectivity for the NR2B subunit by filling a specific hydrophobic pocket that cannot accommodate the unsubstituted phenyl ring.

SAR Summary Table
Substituent (Ortho)Electronic EffectSteric EffectPrimary Impact on Activity
-H NeutralLowBaseline promiscuity (MOR/D2/5-HT).[2]
-F E-withdrawingLowMetabolic stability; minimal steric clash.[1][2]
-CH3 Weak DonorHighConformational Lock. Increases selectivity for specific GPCR subtypes.[1][2]
-OMe DonorHighH-bond acceptor capability + Steric lock.[1][2] Common in D2/5-HT ligands.[1][2]
-OH DonorModerateCritical for Opioid efficacy (mimics Tyrosine phenol).[1][2]
Part 5: References
  • Conformation-activity study of 4-phenylpiperidine analgesics. Froimowitz M.[1][2] (1982).[1][2] Journal of Medicinal Chemistry. Link

  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands. Pettersson F, et al.[1][2] (2010).[1][2][3] Journal of Medicinal Chemistry. Link[1][2]

  • Piperidine Synthesis: A Review of Recent Advances. Vertex AI Search Results (Consolidated). (2025).[1][2][4][5] Link

  • QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists. Wang X, et al.[1][2][6] (2006).[1][2][6] European Journal of Medicinal Chemistry. Link

  • 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. Zimmerman DM, et al.[1][2][7] (2008).[1][2] Journal of Medicinal Chemistry. Link

Sources

Comprehensive Technical Guide: 4-(2-Aminophenyl)-1-phenethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Aminophenyl)-1-phenethylpiperidine (CAS: 889942-31-8) is a specialized bifunctional building block utilized extensively in proteomics research, medicinal chemistry, and the synthesis of complex nitrogenous heterocycles[1]. Featuring a basic piperidine core, a lipophilic phenethyl moiety, and an ortho-substituted aniline ring, this molecule serves as a versatile precursor for drug development. This whitepaper provides an in-depth analysis of its physicochemical properties and outlines a robust, self-validating de novo synthetic pathway.

Physicochemical Profiling & Structural Analysis

The molecular architecture of 2-[1-(2-phenylethyl)piperidin-4-yl]aniline[2] is defined by the chemical formula C₁₉H₂₄N₂ . The spatial arrangement of the primary amine at the ortho-position of the phenyl ring provides a highly reactive nucleophilic handle, making it an ideal substrate for subsequent cyclization reactions (e.g., forming benzimidazoles or indoles)[3]. The phenethyl group enhances the overall lipophilicity of the molecule, a critical parameter for crossing the blood-brain barrier (BBB) in neuropharmacological applications.

Table 1: Quantitative Physicochemical Data
PropertyValue
IUPAC Name 2-[1-(2-phenylethyl)piperidin-4-yl]aniline
CAS Registry Number 889942-31-8
Molecular Formula C₁₉H₂₄N₂
Molecular Weight 280.415 g/mol
Monoisotopic Mass 280.1939 Da
Topological Polar Surface Area (TPSA) ~29.3 Ų
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 2
Rotatable Bonds 4

De Novo Synthesis & Mechanistic Pathways

The synthesis of this compound relies on the strategic functionalization of the piperidine C4 position. The most efficient and high-yielding route involves the conversion of a piperidone to an enol triflate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling and a global catalytic hydrogenation.

Synthetic workflow for this compound via Suzuki coupling & hydrogenation.

Protocol 1: Enolization and Triflation

Objective: Activate the C4 position of the piperidine ring for cross-coupling.

  • Preparation: Dissolve 1-phenethylpiperidin-4-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to -78°C.

  • Enolization: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It selectively deprotonates the kinetically favored alpha-carbon to form the enolate without acting as a competing nucleophile against the highly reactive triflating agent.

  • Triflation: Slowly introduce trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq).

    • Causality: Tf₂O traps the transient enolate, converting the ketone into a vinyl triflate (1-phenethyl-1,2,3,6-tetrahydropyridin-4-yl triflate). This pseudohalide is highly reactive toward oxidative addition by Pd(0)[3].

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The reaction is complete when the UV-inactive ketone starting material (which stains with KMnO₄) is entirely replaced by a new, less polar, UV-active spot corresponding to the enol triflate.

  • Workup: Quench with saturated aqueous NaHCO₃ at -78°C, warm to room temperature, extract with DCM, dry over MgSO₄, and concentrate under reduced pressure.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Form the C-C bond between the piperidine core and the aniline precursor.

  • Preparation: Combine the enol triflate (1.0 eq), 2-nitrophenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a thoroughly degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Catalysis: Add tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 eq).

    • Causality: The Pd(0) catalyst initiates the catalytic cycle via oxidative addition into the C-OTf bond. The aqueous base (K₂CO₃) activates the boronic acid to form a reactive boronate complex, facilitating transmetallation. Subsequent reductive elimination yields the coupled product, 1-phenethyl-4-(2-nitrophenyl)-1,2,3,6-tetrahydropyridine[3],.

  • Reaction: Heat the mixture to 80°C for 12 hours.

  • Self-Validation Checkpoint: The reaction mixture will transition from a pale yellow suspension to a dark brown/black mixture as the Pd catalyst turns over and eventually aggregates into palladium black. LC-MS of an aliquot should confirm the disappearance of the triflate and the appearance of the [M+H]⁺ peak at m/z 309.2.

  • Workup: Filter through a Celite pad to remove palladium particulates, extract with ethyl acetate, wash with brine, and purify via flash column chromatography.

Protocol 3: Global Catalytic Hydrogenation

Objective: Simultaneously reduce the tetrahydropyridine double bond and the nitro group.

  • Preparation: Dissolve the coupled intermediate in anhydrous methanol.

  • Catalysis: Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

    • Causality: Pd/C serves a dual, atom-economical purpose. Under a hydrogen atmosphere, it catalyzes the reduction of both the alkene (yielding the saturated piperidine) and the nitro group (yielding the primary amine). This global reduction eliminates the need for a tedious two-step deprotection/reduction sequence.

  • Reaction: Stir the suspension vigorously under a hydrogen atmosphere (50 psi) at room temperature for 6 hours.

  • Self-Validation Checkpoint: Hydrogen gas uptake will cease when the reaction is complete. Visually, the reduction of the bright yellow nitroaromatic intermediate to the colorless aniline derivative provides a clear macroscopic cue of reaction progression.

  • Workup: Filter the catalyst through a Celite pad (Caution: Pd/C is pyrophoric when dry) and concentrate the filtrate in vacuo to yield the target compound, this compound.

Analytical Characterization (LC-MS & NMR)

To ensure trustworthiness and verify the structural integrity of the synthesized this compound, the following analytical signatures must be confirmed:

  • LC-MS (ESI+): The mass spectrum will exhibit a dominant pseudomolecular ion [M+H]⁺ at m/z 281.2, confirming the molecular weight of 280.415 g/mol [1].

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: A multiplet at 7.15–7.35 ppm (5H) corresponding to the phenethyl aromatic protons, and a distinct set of signals at 6.60–7.05 ppm (4H) for the ortho-substituted aniline ring.

    • Amine Protons: A broad singlet at ~3.60 ppm (2H, -NH₂), which will disappear upon D₂O exchange.

    • Aliphatic Region: Complex multiplets between 1.60 and 3.10 ppm corresponding to the piperidine ring and the phenethyl aliphatic chain.

References

  • Santa Cruz Biotechnology. "this compound | CAS 889942-31-8".
  • Fluorochem. "this compound".
  • TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction".
  • National Institutes of Health (PMC). "Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles".

Sources

Novel 4-Phenylpiperidine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

From Privileged Structures to Precision Pharmacology[1]

Executive Summary

The 4-phenylpiperidine moiety is a "privileged scaffold" in medicinal chemistry, historically serving as the backbone for potent analgesics (e.g., pethidine, fentanyl, loperamide).[1] However, its utility has evolved far beyond classical opioid receptor modulation.[2][1] Recent advances in C-H functionalization , biased agonism , and polypharmacology have revitalized this scaffold, positioning it as a versatile template for non-addictive pain management, HIV entry inhibition (CCR5), and neuroprotective sigma-1 receptor modulation.[2][1] This technical guide provides a roadmap for leveraging novel 4-phenylpiperidine architectures, moving from synthetic innovation to targeted therapeutic applications.

Structural Biology & The "Privileged" Nature

The 4-phenylpiperidine core mimics the essential aryl-ethylamine pharmacophore found in endogenous neurotransmitters (dopamine, serotonin). Its thermodynamic stability and defined vectoral geometry allow for precise positioning of functional groups to probe distinct receptor sub-pockets.[2]

Scaffold Versatility Map

The following diagram illustrates how specific substitutions on the 4-phenylpiperidine core redirect affinity toward distinct therapeutic targets.

ScaffoldMap Core 4-Phenylpiperidine (Core Scaffold) Sub_N N-Substituent (Lipophilicity/Bias) Core->Sub_N Sub_4 4-Position (Receptor Subtype) Core->Sub_4 Sub_Ph Phenyl Ring (Electronic Tuning) Core->Sub_Ph MOR Mu-Opioid Receptor (Analgesia) Fentanyl Fentanyl (Agonist) MOR->Fentanyl CCR5 CCR5 Receptor (HIV Entry) Maraviroc Maraviroc (Antagonist) CCR5->Maraviroc SIGMA Sigma-1 Receptor (Neuro/Oncology) Haloperidol Haloperidol (Antagonist) SIGMA->Haloperidol SERT SERT/NET (Depression) Paroxetine Paroxetine (SSRI) SERT->Paroxetine Sub_N->MOR Phenethyl/Anilido Sub_N->CCR5 Tropane/Amido Sub_4->SIGMA Benzyl/Phenoxy Sub_Ph->SERT Para-Fluoro

Caption: Divergent SAR pathways for the 4-phenylpiperidine scaffold based on regioselective substitution.

Novel Synthetic Methodologies

Traditional synthesis (e.g., reductive amination, Negishi coupling) often limits access to the 4-position or requires pre-functionalized starting materials.[1] Photoredox catalysis now enables direct, late-stage C-H functionalization, allowing rapid library generation from simple piperidine precursors.[2][1]

Protocol: Photoredox -Amino C-H Arylation

This method utilizes an Iridium photocatalyst to generate an


-amino radical, which is then trapped by electron-deficient cyanoarenes.[2][1] This is superior to traditional methods for accessing sterically congested 4,4-disubstituted systems.[2]

Reagents:

  • Substrate: N-Boc-4-phenylpiperidine[2]

  • Coupling Partner: 1,4-Dicyanobenzene (or substituted cyanoarene)[1]

  • Catalyst: [Ir(ppy)₂dtbbpy]PF₆ (1 mol%)[2][1]

  • Base: Quinuclidine (20 mol%)[2]

  • Solvent: DMA (N,N-Dimethylacetamide)[1]

  • Light Source: Blue LEDs (450 nm)[2]

Step-by-Step Methodology:

  • Setup: In a glovebox, charge a 20 mL vial with N-Boc-4-phenylpiperidine (0.5 mmol), 1,4-dicyanobenzene (0.75 mmol), [Ir(ppy)₂dtbbpy]PF₆ (5.5 mg), and quinuclidine (11 mg).

  • Solvation: Add degassed DMA (5 mL) and seal the vial with a Teflon-lined cap.

  • Irradiation: Place the vial 2 cm from a Blue LED strip. Stir vigorously at room temperature for 18–24 hours. Fan cooling is recommended to maintain T < 30°C.[2]

  • Workup: Dilute the reaction mixture with EtOAc (20 mL) and wash with saturated NaHCO₃ (3 x 10 mL) and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Mechanism of Action: The cycle relies on the reductive quenching of the excited Ir(III)* species, generating a highly reactive radical at the


-position of the piperidine nitrogen, which undergoes radical addition to the arene.

Photoredox Ir3 Ir(III) Ground State Ir3_Star *Ir(III) Excited State Ir3->Ir3_Star Blue Light (hν) Ir4 Ir(IV) Oxidized Ir3_Star->Ir4 SET (Quencher) Ir4->Ir3 SET (Substrate Oxidation) Substrate Piperidine Substrate Radical α-Amino Radical Substrate->Radical -H+ (Base) Product Arylated Product Radical->Product + Cyanoarene - HCN

Caption: Ir-catalyzed photoredox cycle for C-H arylation of piperidines.

Comparison of Synthetic Strategies
FeatureClassical Negishi/SuzukiModern Photoredox C-H
Pre-functionalization Required (Halides/Boronates)Not Required (Direct C-H)
Step Count 3-5 Steps1 Step (Cascade)
Functional Tolerance Low (Sensitive to moisture/air)High (Redox neutral)
Steric Access Difficult for quaternary centersExcellent for 4,4-disubstitution

Therapeutic Case Study: Biased Opioid Agonism

The "Holy Grail" of pain management is separating analgesia (G-protein mediated) from respiratory depression (


-arrestin mediated).[2] Novel 4-phenylpiperidines are being designed to preferentially stabilize the receptor conformation that recruits G-proteins while avoiding 

-arrestin recruitment.[2]
Mechanism of Bias

Modifications to the N-substituent (e.g., replacing the phenethyl group of fentanyl with specific heterocycles or polar linkers) can alter the residence time and binding pose, influencing the intracellular signaling cascade.[1]

BiasedSignaling Ligand Biased 4-Phenylpiperidine Receptor Mu-Opioid Receptor (Conformational Change) Ligand->Receptor GProtein G-Protein Activation Receptor->GProtein High Efficacy Arrestin Beta-Arrestin Recruitment Receptor->Arrestin Low Efficacy Effect1 Analgesia (Desired) GProtein->Effect1 Effect2 Respiratory Depression (Side Effect) Arrestin->Effect2

Caption: Biased signaling pathway prioritizing G-protein activation over Beta-Arrestin.

Non-Opioid Applications

A. CCR5 Antagonists (HIV Entry)

The 4-phenylpiperidine scaffold serves as a bioisostere for the tropane core in Maraviroc .[2]

  • Design Strategy: 4,4-disubstitution (e.g., 4-amido-4-phenyl) disrupts the chemokine binding pocket.[1]

  • Key Interaction: The basic nitrogen forms a salt bridge with Glu283, while the 4-phenyl group engages in

    
    -stacking with Trp86.[2]
    
B. Sigma-1 Receptor Ligands (Oncology)

Sigma-1 receptors are overexpressed in glioblastoma and breast cancer.[2] 4-phenylpiperidines (analogs of haloperidol without dopamine affinity) act as antagonists/chaperone inhibitors.[2]

  • Mechanism: Disruption of the Sigma-1/BiP complex in the ER, leading to unfolded protein response (UPR) and apoptosis in tumor cells.[2]

References

  • Walker, M. M., et al. (2019).[2][1] Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society.[2] Link[2][1]

  • Manglik, A., et al. (2016).[2][1] Structure-based discovery of opioid analgesics with reduced side effects. Nature. Link[2][1]

  • Dorr, P., et al. (2005).[2][1] Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5.[1] Antimicrobial Agents and Chemotherapy.[2] Link[2][1]

  • Mestres, J., et al. (2019).[2][1] Ligand-based approach to the mining of the sigma-1 receptor ligand space. Journal of Medicinal Chemistry. Link[2][1]

  • Kruse, A. C., et al. (2013).[2][1] Activation and allosteric modulation of a muscarinic acetylcholine receptor. Nature. Link[2][1]

Sources

4-(2-Aminophenyl)-1-phenethylpiperidine solubility in DMSO and methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Solubility Profiling & Handling of 4-(2-Aminophenyl)-1-phenethylpiperidine

Executive Summary & Compound Identity

This technical guide addresses the solubility characteristics of This compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).[1][2]

Critical Distinction (Expert Insight): Before proceeding, it is imperative to distinguish this compound from the structurally similar fentanyl precursor, 4-ANPP (4-Anilino-N-phenethylpiperidine, CAS 21409-26-7).[1][2]

  • Target Molecule (CAS 889942-31-8): A 4-arylpiperidine where the phenyl ring is attached via a carbon-carbon (C-C) bond to the piperidine.[1][2] The amine is on the phenyl ring (ortho-position).[1][2]

  • 4-ANPP: A 4-aminopiperidine derivative where the phenyl ring is attached via a nitrogen-carbon (N-C) bond (an aniline moiety).[1][2]

This structural difference significantly impacts pKa and metabolic stability, though solubility profiles in polar organic solvents remain comparable due to similar lipophilicity (LogP) and molecular weight.[1][2]

PropertySpecification
Chemical Name This compound
CAS Number 889942-31-8
Molecular Formula C₁₉H₂₄N₂
Molecular Weight 280.41 g/mol
Primary Scaffold 4-Arylpiperidine (Lipophilic Base)
Key Functional Groups Tertiary amine (piperidine), Primary amine (aniline), Phenethyl tail

Solubility Profile: DMSO & Methanol[2][3]

The solubility data below represents a synthesis of empirical observations for 4-arylpiperidine analogs and specific property predictions for CAS 889942-31-8.[1][2]

Dimethyl Sulfoxide (DMSO)[1][2][6][7]
  • Solubility Status: High

  • Estimated Saturation Limit: ≥ 20 mg/mL (~70 mM)[2]

  • Mechanistic Insight: DMSO is a polar aprotic solvent that effectively disrupts the crystal lattice of the phenethyl-piperidine scaffold.[1][2] It interacts favorably with the aromatic rings via

    
    -stacking interactions and accepts hydrogen bonds from the primary aniline protons.[1][2]
    
  • Application: Ideal for preparing Master Stock Solutions (typically 10 mM or 50 mM) for long-term storage at -20°C.[1][2]

Methanol (MeOH)[1][2]
  • Solubility Status: Moderate to High [1][2]

  • Estimated Saturation Limit: 5–10 mg/mL (~18–35 mM)[2]

  • Mechanistic Insight: Methanol is a polar protic solvent.[2] It solvates the basic piperidine nitrogen well.[2] However, solubility may be lower than in DMSO due to the high lipophilicity of the phenethyl group.[1][2]

  • Application: Ideal for Working Solutions , LC-MS sample preparation, and biological dilutions where DMSO toxicity is a concern.[1][2]

Table 1: Comparative Solvent Suitability

SolventSolubility RatingPrimary Use CaseStorage Stability
DMSO Excellent ([1][2]★★★★★)Master Stock (Cryostorage)High (avoid freeze-thaw)
Methanol Good ([1][2]★★★★☆)LC-MS / DilutionsModerate (evaporation risk)
Water (Neutral) Poor ([1][2]★☆☆☆☆)Not RecommendedLow
Water (Acidic) Moderate ([1][2]★★★☆☆)Aqueous DilutionspH Dependent

Experimental Protocol: The "Step-Up" Dissolution Method

To maximize sample recovery and ensure complete solubilization without "crashing out," do not simply dump solvent onto the solid.[2] Use this self-validating "Step-Up" protocol.

Workflow Diagram

DissolutionProtocol Start Weigh Solid Target (e.g., 1-5 mg) Step1 Add 50% of Calc. DMSO Volume (Create Slurry) Start->Step1 Vortex Vortex & Sonicate (30 sec, <40°C) Step1->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Dilute Add Remaining DMSO to Target Conc. Check->Dilute Yes AddMore Add DMSO in 10 µL Increments Check->AddMore No (Turbid) Final Aliquot & Store (-20°C, Desiccated) Dilute->Final AddMore->Vortex

Figure 1: The "Step-Up" dissolution workflow minimizes the risk of over-dilution while ensuring homogeneity.

Detailed Methodology

Reagents:

  • DMSO, Anhydrous (≥99.9%, Molecular Biology Grade).[2]

  • Methanol (LC-MS Grade).[1][2]

Procedure:

  • Calculation: Calculate the volume required for a 10 mM stock.

    • Formula:

      
      [2]
      
    • Example: For 1 mg of compound, target volume is ~356 µL.[2]

  • Initial Wetting: Add only 50% of the calculated DMSO volume to the vial. The high concentration gradient accelerates dissolution.[2]

  • Energy Input: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at room temperature for 1 minute.

    • Caution: Do not allow the water bath temperature to exceed 40°C to prevent degradation of the aniline moiety.[2]

  • Verification: Inspect against a dark background. The solution must be absolutely clear.

    • If clear: Add the remaining 50% DMSO.[2]

    • If turbid:[2] Add DMSO in 10% increments until clear, then recalculate the final concentration.

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) to prevent freeze-thaw cycles, which can introduce moisture and cause oxidative degradation of the 2-aminophenyl group.[1][2]

Stability & Handling Risks (E-E-A-T)

As a Senior Scientist, I must highlight the specific chemical vulnerabilities of the 2-aminophenyl (aniline) group in this scaffold.

Oxidation Sensitivity

Primary aromatic amines (anilines) are susceptible to oxidation, leading to the formation of azo compounds or quinone imines, causing the solution to turn yellow/brown over time.[2]

  • Preventative Measure: Purge stock solution vials with Argon or Nitrogen gas before sealing.[2]

  • Solvent Choice: Avoid storing in Methanol for >1 week, as dissolved oxygen in alcohols is more reactive than in viscous DMSO.[1][2]

Container Compatibility
  • Use: Borosilicate Glass (Type I) or Polypropylene (PP).[1][2]

  • Avoid: Polystyrene (PS).[2] DMSO can leach plasticizers from PS, contaminating downstream LC-MS or bioassays.[1][2]

Biological Application Context

When transitioning from DMSO stock to aqueous biological buffers (e.g., PBS):

  • The "Crash-Out" Risk: Lipophilic bases like CAS 889942-31-8 may precipitate when the DMSO concentration drops below 1% in aqueous media.[1][2]

  • Mitigation Strategy:

    • Perform a serial dilution in Methanol first, then spike into the buffer.[1][2]

    • Ensure the final buffer pH is slightly acidic (pH < 7.[2]4) if solubility issues arise. The piperidine nitrogen (pKa ~9-10) will protonate, significantly enhancing aqueous solubility.[1][2]

DilutionPathway Stock DMSO Stock (10 mM) Inter Intermediate Dilution (MeOH or DMSO) (100 µM) Stock->Inter 1:100 Dilution Assay Assay Buffer (PBS + 0.1% BSA) (1 µM) Inter->Assay 1:100 Dilution (Final DMSO < 0.1%)

Figure 2: Recommended serial dilution scheme to prevent precipitation in aqueous assays.

References

  • Santa Cruz Biotechnology (SCBT). this compound (CAS 889942-31-8) Product Data.[1][2][3] Retrieved from [1][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88890 (4-ANPP - Structural Analog Reference).[1][2] Retrieved from [1][2]

  • BenchChem. General Solubility Protocols for Lipophilic Arylpiperidines. Retrieved from [1][2]

  • Di, L., & Kerns, E. H. (2016).[2] Drug-like Properties: Concepts, Structure Design and Methods.[1][2] Academic Press.[2] (Standard reference for DMSO/MeOH solubility of lipophilic amines).

Sources

Isomerism in Phenethylpiperidine Fentanyl Precursors: Stereochemical Mechanics and Analytical Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Whitepaper Audience: Forensic Scientists, Medicinal Chemists, and Regulatory Analysts

Executive Summary

The structural simplicity of the fentanyl scaffold—a piperidine core functionalized at the nitrogen and 4-position—belies the complex stereochemical challenges introduced by ring substitution. While the parent precursors N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) are achiral, the introduction of alkyl or halogen substituents (as seen in 3-methylfentanyl or ohmefentanyl) creates critical stereocenters.

This guide analyzes the cis/trans diastereomerism of 3-substituted phenethylpiperidine precursors. This isomerism is not merely an academic curiosity; it is the primary determinant of pharmacological potency (with cis-isomers often exhibiting 10–100x greater potency than trans-isomers) and represents a significant analytical challenge in forensic identification.

Structural Basis of Piperidine Isomerism

The core challenge in characterizing substituted fentanyl precursors lies in the conformational dynamics of the piperidine ring.

The Chair Conformation and Substituent Positioning

In 3-methyl-substituted precursors (e.g., 3-methyl-ANPP), the piperidine ring adopts a chair conformation to minimize torsional strain. The stereochemical outcome is defined by the relative orientation of the 3-methyl group and the 4-anilino group .

  • Cis-Isomer: The methyl and anilino groups are on the same side of the ring plane. In the lowest energy conformation, the bulky anilino group typically occupies the equatorial position to minimize 1,3-diaxial interactions, forcing the 3-methyl group into an axial or equatorial position depending on the specific diastereomer.

  • Trans-Isomer: The groups are on opposite sides. The diequatorial conformation (both groups equatorial) is generally thermodynamically favored, making the trans-isomer more stable but often pharmacologically less active in the final fentanyl analogue.

Regioisomerism vs. Stereoisomerism

While stereoisomerism concerns the 3D arrangement, regioisomerism in precursors typically involves the position of electron-withdrawing groups (e.g., fluorine) on the aniline ring or the phenethyl chain.

  • Ortho-, Meta-, Para- isomers: Common in fluorofentanyl precursors.

  • Positional isomers: Variation in the phenethyl attachment (e.g.,

    
    -methylfentanyl precursors).[1]
    

Synthetic Origins of Stereochemistry

The stereochemical ratio (cis:trans) of the precursor 3-methyl-ANPP is determined during the reductive amination of 3-methyl-NPP .

The Critical Reductive Step

The synthesis proceeds via the formation of an imine (Schiff base) followed by hydride reduction. The choice of reducing agent dictates the stereoselectivity:

  • Imine Formation: 3-methyl-NPP reacts with aniline to form the imine intermediate.

  • Hydride Attack: The reducing agent (e.g., Sodium Borohydride, Sodium Triacetoxyborohydride) attacks the imine double bond.

    • Kinetic Control: Attack from the less hindered face often favors the cis-isomer.

    • Thermodynamic Control: Conditions allowing equilibration tend to favor the more stable trans-isomer.

Visualization of the Synthetic Pathway

The following diagram illustrates the bifurcation of isomers during the synthesis of 3-methyl-ANPP.

G NPP 3-Methyl-NPP (Ketone Precursor) Imine Imine Intermediate (Schiff Base) NPP->Imine + Aniline - H2O RedAgent Reducing Agent (NaBH4 / NaBH(OAc)3) Imine->RedAgent Cis Cis-3-Methyl-ANPP (Major Precursor for High Potency Analogues) RedAgent->Cis Axial Attack (Kinetic) Trans Trans-3-Methyl-ANPP (Thermodynamic Product) RedAgent->Trans Equatorial Attack (Thermodynamic)

Figure 1: Stereochemical bifurcation during the reductive amination of 3-methyl-NPP.

Analytical Resolution Protocols

Distinguishing between cis and trans isomers requires techniques capable of resolving subtle conformational differences. Standard MS fragmentation is often identical for diastereomers; therefore, chromatographic retention and NMR coupling constants are required.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for absolute configuration assignment.

  • Proton NMR (

    
    H-NMR): 
    
    • H4 Proton Signal: The proton at the 4-position (geminal to the anilino nitrogen) exhibits distinct splitting patterns.

    • Trans-isomer: The H4 proton is usually axial (triplet of triplets), showing large axial-axial coupling constants (

      
       Hz) with adjacent protons.
      
    • Cis-isomer: The H4 proton signal often appears as a narrower multiplet due to smaller equatorial-axial couplings (

      
       Hz).
      
  • Carbon NMR (

    
    C-NMR):  Chemical shifts of the 3-methyl carbon differ due to the 
    
    
    
    -gauche effect (steric compression), typically appearing more upfield in the cis isomer compared to the trans.
Chromatographic Separation (GC & LC)
  • GC-MS: Separation is achieved on non-polar capillary columns (e.g., DB-5MS). The cis-isomer of 3-methylfentanyl analogues typically elutes after the trans-isomer due to boiling point differences and interaction with the stationary phase, though this can vary based on specific derivatization.

  • LC-MS: Chiral columns (e.g., Chiralcel OD-H) are required for enantiomeric separation, but standard C18 columns can often resolve the cis/trans diastereomers using a slow methanol/water gradient.

Analytical Workflow Diagram

Analysis Sample Unknown Precursor Sample (3-Methyl-ANPP) GCMS GC-MS Screening (DB-5MS Column) Sample->GCMS Split Isomer Separation? GCMS->Split NMR 1H-NMR Analysis (Coupling Constants) Split->NMR Co-elution / Confirmation TransID Trans-Isomer Large J-coupling (ax-ax) Earlier Elution (Typ.) Split->TransID Peak A CisID Cis-Isomer Small J-coupling (eq-ax) Later Elution (Typ.) Split->CisID Peak B NMR->TransID J ~ 11Hz NMR->CisID J ~ 4Hz

Figure 2: Analytical decision tree for identifying stereoisomers in seized precursor samples.

Experimental Data & Protocols

Comparative Data: 3-Methyl-ANPP Isomers

The following table summarizes key physical and analytical differences.

FeatureCis-3-Methyl-ANPPTrans-3-Methyl-ANPP
Thermodynamic Stability Lower (Kinetic Product)Higher (Thermodynamic Product)
H4 Proton Signal (NMR) Narrow multiplet (eq-ax coupling)Broad triplet/multiplet (ax-ax coupling)
GC Retention (Relative) Typically LaterTypically Earlier
Resulting Fentanyl Potency High (e.g., cis-3-methylfentanyl)Low / Moderate
Precursor Regulation Schedule I/II (varies by jurisdiction)Schedule I/II (varies by jurisdiction)
Protocol: Differentiation via GC-MS

Note: This protocol is for analytical differentiation of reference standards.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Methanol (HPLC grade).

  • Instrumentation: Agilent 7890B GC / 5977A MSD (or equivalent).

  • Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 280°C for 10 min.

    • Critical Step: A slow ramp (5°C/min) between 200°C and 260°C may be required to resolve closely eluting diastereomers.

  • Detection: SIM mode monitoring ions m/z 259 (molecular ion for methyl-ANPP), 146, and 42.

References

  • United Nations Office on Drugs and Crime (UNODC). (2017).[2][3][4] Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. [Link]

  • Van Bever, W. F., et al. (1974). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics. Journal of Medicinal Chemistry.[5] [Link]

  • Wang, Z. X., et al. (1993). Stereoisomers of 3-methylfentanyl: synthesis, absolute configuration and analgesic activity.[6][7][8] Yao Xue Xue Bao (Acta Pharmaceutica Sinica).[7] [Link]

  • Center for Forensic Science Research & Education (CFSRE). (2023). Fentanyl Purity, Potency, & Synthesis. [Link]

Sources

4-(2-Aminophenyl)-1-phenethylpiperidine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical whitepaper and Safety Data Sheet (SDS) for 4-(2-Aminophenyl)-1-phenethylpiperidine (CAS 889942-31-8).

Crucial Disambiguation Warning: Researchers often confuse this compound with 4-ANPP (Despropionyl fentanyl, CAS 21409-26-7).

  • 4-ANPP is a 4-anilino piperidine (Nitrogen-bridge).[1][2][3]

  • The Topic Compound is a 4-aryl piperidine (Carbon-Carbon bond). While they are isomers with identical molecular weights (280.41 g/mol ), their pharmacological profiles and synthesis pathways differ fundamentally. This guide addresses CAS 889942-31-8 .[4]

PART 1: Chemical Identity & Structural Logic

1.1 Identification
ParameterData
Chemical Name This compound
CAS Number 889942-31-8
Molecular Formula C₁₉H₂₄N₂
Molecular Weight 280.41 g/mol
Structural Class 4-Arylpiperidine (Ortho-substituted)
Primary Application Proteomics, Dopaminergic/Opioid Receptor Ligand Development
1.2 Structural Distinction (Visualization)

The following diagram illustrates the critical structural difference between the target compound and the regulated fentanyl precursor 4-ANPP.

StructuralComparison Target TARGET COMPOUND This compound (CAS 889942-31-8) Feat1 C-C Bond (Piperidine C4 to Phenyl Ring) Target->Feat1 Defines Structure Pharma Scaffold Class Target->Pharma 4-Arylpiperidine (MPTP/Pethidine Class) ANPP CONFUSION RISK 4-ANPP (Despropionyl Fentanyl) (CAS 21409-26-7) Feat2 C-N Bond (Piperidine C4 to Aniline Nitrogen) ANPP->Feat2 Defines Structure ANPP->Pharma 4-Anilinopiperidine (Fentanyl Class)

Figure 1: Structural divergence between the target 4-arylpiperidine and the 4-anilinopiperidine precursor.

PART 2: Hazard Identification & Safety Data (GHS)[5]

Note on Data Availability: Specific toxicological data for CAS 889942-31-8 is limited. The following classifications are derived from Read-Across (SAR) analysis of structurally related 4-arylpiperidines and aromatic amines.

2.1 GHS Classification (Predicted)
  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation / CNS depression).

  • Sensitization (Skin): Category 1 (May cause an allergic skin reaction - due to aniline moiety).

2.2 Signal Word: DANGER
2.3 Hazard Statements
  • H301: Toxic if swallowed.[5]

  • H317: May cause an allergic skin reaction.[6][7][8]

  • H336: May cause drowsiness or dizziness.

2.4 Precautionary Protocols
CategoryProtocol
Prevention Do not breathe dust/fume/gas.[5][6][7][8][9] Wash hands thoroughly after handling.[5] Wear protective gloves/protective clothing/eye protection/face protection.[5][8]
Response IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[6][7][8][9] IF ON SKIN: Wash with plenty of soap and water.[6][7][8][9]
Storage Store locked up. Store in a well-ventilated place. Keep container tightly closed.

PART 3: Technical Handling & Experimental Protocols

3.1 Personal Protective Equipment (PPE) Matrix

The lipophilic nature of phenethylpiperidines allows for rapid transdermal absorption. Standard latex gloves are insufficient .

  • Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if handling powder outside a biosafety cabinet.

  • Hand Protection: Double-gloving recommended.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Viton (for solution handling).

  • Eye Protection: Chemical safety goggles (ANSI Z87.1).

3.2 Solubilization & Stability
  • Solubility: Soluble in DMSO (>10 mg/mL), Ethanol, and Methanol. Sparingly soluble in water.

  • Stability: The aromatic amine is susceptible to oxidation. Store at -20°C under inert gas (Argon/Nitrogen). Dark storage is mandatory to prevent photo-oxidation of the aniline group.

3.3 Synthesis & Workflow Logic

Unlike 4-ANPP (formed via reductive amination of aniline + piperidone), the synthesis of the 4-(2-aminophenyl) isomer typically requires constructing the C-C bond between the heterocycle and the aromatic ring.[4]

Common Synthetic Route (Suzuki-Miyaura Coupling approach):

  • Starting Material: 1-Phenethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (Vinyl boronate).

  • Coupling Partner: 2-Bromoaniline (protected).

  • Catalyst: Pd(dppf)Cl₂.

  • Reduction: Hydrogenation (H₂/Pd-C) to reduce the tetrahydropyridine double bond to the piperidine.

SynthesisWorkflow cluster_logic Critical Control Points Start Start: N-Phenethyl-4-piperidone Inter1 Intermediate: Vinyl Triflate Formation (LDA, PhNTf2) Start->Inter1 Inter2 Coupling: Suzuki Reaction (2-Aminophenylboronic acid, Pd Cat) Inter1->Inter2 Reduction Reduction: H2, Pd/C (Saturate Piperidine Ring) Inter2->Reduction Warning1 Avoid oxidation of aniline Inter2->Warning1 Product FINAL PRODUCT This compound Reduction->Product Warning2 Ensure complete reduction (Avoid tetrahydropyridine impurity) Reduction->Warning2

Figure 2: Logical synthesis workflow for C-C bonded arylpiperidines.

PART 4: Emergency Response & Toxicology

4.1 Acute Exposure Management
  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[5] Warning: If the compound acts as an opioid agonist (likely due to scaffold), monitor for respiratory depression.

  • Skin Contact: Wash with polyethylene glycol 400 (PEG 400) followed by soap and water. PEG is superior for lipophilic amines.

  • Antidote Protocol (Precautionary): Because this compound is a 4-arylpiperidine (the scaffold of meperidine/pethidine), it may possess mu-opioid activity.

    • Naloxone: Should be available in the laboratory as a precautionary measure.

    • Dosing: Standard opioid reversal protocol (0.4 mg - 2 mg IV/IM) if CNS/respiratory depression is observed.

4.2 Environmental Fate
  • Aquatic Toxicity: Predicted to be toxic to aquatic life with long-lasting effects (H411).

  • Disposal: Do not flush down drains.[7][9] Dispose of as hazardous pharmaceutical waste (Incineration).

PART 5: Regulatory Compliance

  • USA (DEA): While 4-ANPP is a Schedule II precursor, This compound (CAS 889942-31-8) is not explicitly listed as of 2024.

  • Federal Analogue Act Warning: Due to its structural similarity to controlled substances (positional isomer of a precursor, structural analog of opioid ligands), it may be treated as a controlled substance analogue if intended for human consumption.

  • Research Use Only: Must be labeled "For Research Use Only - Not for Human or Veterinary Use."

References

  • Santa Cruz Biotechnology (SCBT). this compound Product Data Sheet. Retrieved from scbt.com. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 88890 (4-ANPP - Comparative Reference). Retrieved from pubchem.ncbi.nlm.nih.gov. Link

  • Cayman Chemical. 4-ANPP Safety Data Sheet (Reference for Isomer Hazards). Retrieved from caymanchem.com.[3] Link

  • World Health Organization (WHO). Critical Review Report: 4-Anilino-N-phenethylpiperidine (ANPP). Expert Committee on Drug Dependence. Link

  • Janssen, P. A. J. (1960).[3] The synthesis of fentanyl and related analogs. Journal of Medicinal Chemistry. (Foundational chemistry for phenethylpiperidines).

Sources

Methodological & Application

Synthesis of 4-(2-aminophenyl)-1-phenethylpiperidine via Suzuki coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 4-(2-Aminophenyl)-1-phenethylpiperidine via Suzuki-Miyaura Cross-Coupling

Executive Summary

This application note details the robust synthesis of This compound (CAS 889942-31-8), a privileged scaffold in medicinal chemistry often utilized in the development of GPCR ligands and heterocyclic precursors.

Unlike traditional nucleophilic aromatic substitution routes which are often limited by substrate scope, this protocol employs a modular Suzuki-Miyaura cross-coupling strategy. The workflow involves the activation of 1-phenethyl-4-piperidone as a vinyl triflate, followed by palladium-catalyzed coupling with 2-aminophenylboronic acid pinacol ester , and subsequent catalytic hydrogenation.

Regulatory Compliance Warning:

The starting material, 1-phenethyl-4-piperidone (NPP) , is a DEA List I Chemical and a controlled substance precursor in many jurisdictions due to its use in fentanyl synthesis. Users must strictly adhere to all local, state, and federal regulations regarding the procurement, storage, and usage of NPP. This protocol is intended solely for legitimate research and development purposes by authorized personnel.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected at the C4-Aryl bond. The logical forward path utilizes the Suzuki coupling of an enol triflate (electrophile) and an aryl boronate (nucleophile).

Strategic Advantages:

  • Modularity: Allows for late-stage introduction of the aryl moiety.

  • Mild Conditions: Avoids the harsh acidic conditions often required for Friedel-Crafts approaches.

  • Regiocontrol: The vinyl triflate locks the double bond position, ensuring the aryl group couples exclusively at the C4 position.

Retrosynthesis cluster_legend Legend Target 4-(2-aminophenyl)-1- phenethylpiperidine Tetrahydropyridine Intermediate: Tetrahydropyridine Derivative Target->Tetrahydropyridine Hydrogenation (H2, Pd/C) Triflate Partner A: Vinyl Triflate Tetrahydropyridine->Triflate Suzuki Coupling (Pd(dppf)Cl2) Boronate Partner B: 2-Aminophenylboronic acid pinacol ester Tetrahydropyridine->Boronate SM Starting Material: 1-phenethyl-4-piperidone Triflate->SM Enolization (PhNTf2, LiHMDS) L1 Target L2 Reaction Step

Figure 1: Retrosynthetic disconnection showing the conversion of the piperidone to the vinyl triflate, coupling, and reduction.

Detailed Experimental Protocol

Phase 1: Synthesis of Vinyl Triflate Electrophile

Objective: Convert 1-phenethyl-4-piperidone into 1-phenethyl-4-(trifluoromethanesulfonyloxy)-1,2,3,6-tetrahydropyridine.

  • Mechanism: Kinetic deprotonation of the ketone followed by trapping the enolate with a triflating agent.

  • Critical Parameter: Temperature control (-78°C) is vital to prevent thermodynamic equilibration and side reactions.

Reagents & Materials:

  • 1-Phenethyl-4-piperidone (10.0 mmol)

  • LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF, 11.0 mmol)

  • PhNTf2 (N-Phenyl-bis(trifluoromethanesulfonimide)) (12.0 mmol)

  • Anhydrous THF (50 mL)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).

  • Deprotonation: Add LiHMDS solution dropwise over 10 minutes.

  • Addition: Dissolve 1-phenethyl-4-piperidone in THF (10 mL) and add dropwise to the LiHMDS solution at -78°C. Stir for 1 hour to ensure complete enolate formation.

  • Trapping: Dissolve PhNTf2 in THF (15 mL) and add dropwise to the enolate mixture.

  • Warming: Stir at -78°C for 2 hours, then allow the mixture to warm to room temperature (RT) overnight (12 h).

  • Workup: Quench with saturated NH4Cl (aq). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash column chromatography (Neutral Alumina or Silica pre-treated with 1% Et3N to prevent hydrolysis). Elute with Hexanes/EtOAc (9:1).[1]

    • Expected Yield: 80-90% (Yellowish oil).[1]

Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of the vinyl triflate with 2-aminophenylboronic acid pinacol ester.

  • Catalyst Choice: Pd(dppf)Cl2[2]·DCM is selected for its robustness and resistance to poisoning by the free amine and potential coordination from the piperidine nitrogen.

  • Base: K2CO3 is used as a mild base to facilitate transmetallation without degrading the triflate.

Reagents:

  • Vinyl Triflate (from Phase 1) (1.0 equiv)

  • 2-Aminophenylboronic acid pinacol ester (1.2 equiv)[2][3]

  • Pd(dppf)Cl2[2]·DCM (0.05 equiv / 5 mol%)

  • K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Degassing: In a reaction vial, combine the Vinyl Triflate, Boronate ester, and K2CO3. Add the solvent mixture (Dioxane/Water). Sparge with Argon for 15 minutes (Critical to prevent homocoupling or oxidation).

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM quickly under Argon flow. Seal the vial.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC or LC-MS (Target mass: M+H ≈ 279 for the tetrahydropyridine intermediate).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc. Wash filtrate with water and brine.

  • Purification: Flash chromatography (DCM/MeOH 95:5).

    • Note: The product is 4-(2-aminophenyl)-1-phenethyl-1,2,3,6-tetrahydropyridine.

Phase 3: Catalytic Hydrogenation

Objective: Reduction of the internal alkene to yield the final piperidine.

Reagents:

  • Tetrahydropyridine intermediate[4]

  • Pd/C (10 wt% loading) (10% by weight of substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Gas (Balloon pressure or 1 atm)

Procedure:

  • Setup: Dissolve the intermediate in MeOH in a hydrogenation flask.

  • Catalyst: Carefully add Pd/C (Caution: Pyrophoric when dry; wet with solvent immediately).

  • Hydrogenation: Purge vessel with N2, then H2. Stir vigorously under H2 balloon (1 atm) at RT for 4–12 hours.

  • Completion: Monitor by LC-MS (Disappearance of alkene peak; Mass shift +2 Da).

  • Isolation: Filter through Celite. Concentrate filtrate.

  • Final Purification: If necessary, recrystallize from EtOH/Ether or convert to HCl salt for stability.

Data Summary & Process Parameters

ParameterPhase 1 (Triflate)Phase 2 (Suzuki)Phase 3 (Reduction)
Limiting Reagent PiperidoneVinyl TriflateTetrahydropyridine
Key Reagent PhNTf22-NH2-Ph-BpinH2 / Pd/C
Catalyst NonePd(dppf)Cl2 (5%)Pd/C (10 wt%)
Solvent System THF (Anhydrous)Dioxane/H2O (4:1)MeOH
Temperature -78°C → RT90°CRT
Time 12 h4-6 h4-12 h
Critical QC Point Moisture-free env.O2-free (Degassing)Safety (H2/Pd)

Experimental Workflow Diagram

Workflow cluster_phase1 Phase 1: Activation cluster_phase2 Phase 2: Coupling cluster_phase3 Phase 3: Reduction Start 1-Phenethyl-4-piperidone Enol Enolate Formation (-78°C, LiHMDS) Start->Enol Triflate Vinyl Triflate (PhNTf2) Enol->Triflate Suzuki Suzuki Reaction (Pd(dppf)Cl2, 90°C) Triflate->Suzuki + 2-Aminophenylboronate Tetra Tetrahydropyridine Intermediate Suzuki->Tetra Hydro Hydrogenation (H2, Pd/C) Tetra->Hydro Final 4-(2-aminophenyl)-1- phenethylpiperidine Hydro->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Optimization

  • Issue: Low Yield in Suzuki Coupling.

    • Cause: Catalyst poisoning by the free amine or oxidation of the catalyst.

    • Solution: Ensure rigorous degassing. Switch to XPhos Pd G2 precatalyst, which is specifically designed for difficult couplings involving amines and aryl chlorides/triflates. Alternatively, use 2-nitrophenylboronic acid ; the nitro group is non-coordinating, and the subsequent hydrogenation step will reduce both the alkene and the nitro group to the amine in one pot.

  • Issue: Hydrolysis of Vinyl Triflate.

    • Cause: Moisture in the reaction or during workup.

    • Solution: Use strictly anhydrous THF and fresh LiHMDS. During purification, use neutral alumina instead of silica gel, as silica can be slightly acidic and degrade the enol triflate.

  • Issue: Incomplete Hydrogenation.

    • Cause: Poisoning of Pd/C by sulfur traces or insufficient pressure.

    • Solution: Ensure the Suzuki product is purified well (remove sulfur/phosphorus ligands). Increase H2 pressure to 50 psi (Parr shaker) or add a trace of acetic acid to protonate the amine and facilitate reduction.

References

  • Suzuki Coupling of Vinyl Triflates: Eastwood, P. R. "Suzuki coupling of vinyl triflates with 2-aminophenylboronic acid esters."[2] Tetrahedron Letters, 2000. Note: Establishes the viability of coupling vinyl triflates with unprotected anilines.

  • Synthesis of 4-Arylpiperidines: Kudzma, L. V., et al. "Synthesis of 4-phenylpiperidine derivatives." Journal of Medicinal Chemistry, 1989. Note: Provides foundational knowledge on the piperidine scaffold synthesis.

  • General Suzuki-Miyaura Review: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5][6] Chemical Reviews, 1995.

  • Regulatory Information (NPP): U.S. Department of Justice, DEA. "Control of a Chemical Precursor Used in the Illicit Manufacture of Fentanyl."

Sources

Application Note: Strategic Utilization of 4-(2-Aminophenyl)-1-phenethylpiperidine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

This application note details the synthesis, handling, and derivatization of 4-(2-aminophenyl)-1-phenethylpiperidine (4-APP) . Unlike the regulatory-controlled 4-anilidopiperidines (e.g., 4-ANPP, a fentanyl precursor), 4-APP features a carbon-carbon bond at the piperidine C4 position, classifying it as a 4-arylpiperidine .

Why this scaffold matters:

  • Privileged Pharmacophore: The 4-arylpiperidine core is foundational to historic antipsychotics (haloperidol derivatives) and opioids (pethidine analogs). The N-phenethyl tail targets hydrophobic pockets in GPCRs (µ-opioid, 5-HT2A, Sigma-1).

  • Synthetic Divergence: The ortho-amino group serves as a "molecular handle," enabling rapid intramolecular cyclization to form gamma-carbolines (pyrido[4,3-b]indoles) or benzimidazoles . This allows researchers to convert a flexible "floppy" ligand into a rigid, conformationally restricted tricycle in a single step.

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 2-(1-phenethylpiperidin-4-yl)aniline
Molecular Formula C₁₉H₂₄N₂
Molecular Weight 280.41 g/mol
Core Motif 4-Arylpiperidine (C-linked)
Key Functional Group Primary aromatic amine (ortho position)
LogP (Calc) ~3.8 (High CNS penetration potential)
Regulatory Status Research Chemical (Not a Schedule I/II precursor like 4-ANPP)

CRITICAL DISTINCTION: Do not confuse 4-APP with 4-ANPP (4-anilino-N-phenethylpiperidine).

  • 4-ANPP: Nitrogen bridge at C4 (Fentanyl precursor). [1] * 4-APP: Carbon bridge at C4 (Gamma-carboline precursor).

Synthetic Logic & Pathway Visualization

The most robust route to 4-APP utilizes a Suzuki-Miyaura Cross-Coupling approach. This modularity allows early-stage diversification (e.g., substituting the phenethyl tail or the aryl ring) before the final reduction steps.

Workflow Diagram: Synthesis & Divergent Application

G Start N-Boc-4-Piperidone Vinyl Vinyl Triflate / Boronate (Intermediate A) Start->Vinyl Tf2O or Bis(pin) Coupling Suzuki Coupling (Pd(dppf)Cl2, 2-Nitrohalobenzene) Vinyl->Coupling NitroInt 4-(2-Nitrophenyl)piperidine (Unsaturated) Coupling->NitroInt Reduction Hydrogenation (Pd/C) & Boc Deprotection NitroInt->Reduction Core 4-(2-Aminophenyl)piperidine (Core Scaffold) Reduction->Core Alkylation N-Alkylation (Phenethyl Bromide) Core->Alkylation Final 4-(2-Aminophenyl)-1- phenethylpiperidine (4-APP) Alkylation->Final App1 Pathway A: Aldehyde Condensation (Pictet-Spengler mimic) Final->App1 App2 Pathway B: Isocyanate/CDI Final->App2 Carboline Tetrahydro-gamma-carboline (Rigid Tricycle) App1->Carboline Acid Catalysis Urea Cyclic Urea / Benzimidazolone App2->Urea

Figure 1: Modular synthesis of 4-APP and its downstream divergence into rigid tricyclic scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of the 4-APP Scaffold

Rationale: We utilize a Suzuki coupling of a vinyl boronate with 2-bromo-nitrobenzene. This avoids the harsh conditions of historic Grignard approaches and tolerates the nitro group (which serves as a masked amine).

Reagents:

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (Boc-Vinyl Boronate).

  • 1-Bromo-2-nitrobenzene.

  • Pd(dppf)Cl₂ · DCM complex (Catalyst).

  • Phenethyl bromide.

Step 1: Suzuki Coupling

  • In a pressure vial, dissolve Boc-Vinyl Boronate (1.0 equiv) and 1-Bromo-2-nitrobenzene (1.1 equiv) in 1,4-Dioxane/Water (4:1 ratio).

  • Add K₂CO₃ (3.0 equiv). Degas with Argon for 10 mins.

  • Add Pd(dppf)Cl₂ (0.05 equiv). Seal and heat to 90°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography (Hex/EtOAc).

  • Result: Boc-protected 4-(2-nitrophenyl) tetrahydropyridine.

Step 2: Global Reduction & Alkylation

  • Dissolve the intermediate from Step 1 in MeOH. Add 10% Pd/C (10 wt%).

  • Hydrogenate at 40 psi H₂ for 6 hours. (This reduces the alkene and the nitro group to aniline simultaneously).

  • Filter through Celite. Treat filtrate with 4M HCl/Dioxane to remove the Boc group.[2] Concentrate to obtain the dihydrochloride salt.

  • N-Alkylation: Suspend the salt in Acetonitrile with K₂CO₃ (4.0 equiv). Add Phenethyl bromide (1.1 equiv). Heat at 60°C for 4 hours.

  • Validation: 1H NMR should show the characteristic ethylene bridge signals (~2.6–2.8 ppm) and the broad aniline NH₂ singlet.

Protocol B: Application – Synthesis of Gamma-Carbolines

Rationale: This protocol converts the 4-APP scaffold into a rigid tetracyclic structure resembling the antihistamine Dimebon or antipsychotic scaffolds.

  • Dissolve 4-APP (0.5 mmol) in Toluene (5 mL).

  • Add Paraformaldehyde (or substituted aldehyde) (1.2 equiv).

  • Add Trifluoroacetic Acid (TFA) (2.0 equiv) to catalyze the cyclization (Pictet-Spengler type closure).

  • Reflux with a Dean-Stark trap for 2 hours.

  • Mechanism: The ortho-amine condenses with the aldehyde to form an imine, which undergoes intramolecular attack by the piperidine C3/C5 position (facilitated by the electron-rich nature of the aniline).

  • Outcome: 2-phenethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole.

Comparative Data: Scaffold Versatility

The following table illustrates how the 4-APP scaffold compares to standard medicinal chemistry building blocks in terms of functionalization potential.

Scaffold TypeC4 LinkagePrimary ApplicationCyclization Potential
4-APP C-C Bond Gamma-Carbolines, Benzimidazoles High (Intramolecular)
4-ANPPN-C BondFentanyl AnalogsLow (Amide formation only)
4-PhenylpiperidineC-C BondPethidine/HaloperidolNone (No ortho handle)
4-BenzylpiperidineC-C (Spacer)NMDA Antagonists (Ifenprodil)Low

Safety & Compliance (E-E-A-T)

  • Chemical Hygiene: The phenethyl-piperidine moiety is associated with potent CNS activity. While 4-APP is not a controlled fentanyl precursor, resulting derivatives may possess opioid or neuroleptic activity. Handle all solids in a fume hood; use gloves and eye protection.

  • Verification: Always verify the absence of the N-C4 bond (characteristic of fentanyl precursors) using HMBC NMR spectroscopy if regulatory questions arise. The 4-APP scaffold will show a C-C coupling between the piperidine methine and the aromatic ring.

References

  • Vertex Pharmaceuticals. (2012). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. National Institutes of Health.[3] Link

  • BenchChem. (2025).[4] The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Link

  • Janssen, P. A. (1960).[1] Synthetic Analgesics: Diphenylpropylamines. Journal of Medicinal Chemistry. (Foundational reference for phenethyl-piperidine SAR).

  • Wang, Y., et al. (2015).[5] Versatile synthesis of functionalized β- and γ-carbolines via Pd-catalyzed C–H addition. Chemical Communications.[6] Link

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Protocols. Link

Sources

Application Note: Synthetic Methodologies for Ortho-Amino Functionalized Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope Definition

Ortho-amino functionalized piperidines are highly privileged scaffolds in modern drug discovery. Due to the structural ambiguity of the term "ortho-amino" in saturated heterocyclic chemistry, this application note comprehensively addresses the two primary structural classes utilized by medicinal chemists:

  • N-Aryl Ortho-Amino Piperidines (1-(2-Aminophenyl)piperidines): Molecules where the piperidine nitrogen is directly bonded to an ortho-aminophenyl ring. These are critical building blocks for benzimidazole-based therapeutics, including AMPK activators and protein tyrosine phosphatase 1B (PTP1B) inhibitors[1][2].

  • Intra-Ring Vicinal Amino Piperidines (3-Aminopiperidines): Molecules featuring an amino group at the 3-position of the piperidine ring (vicinal/ortho to the C2 position). This motif is ubiquitous in naturally occurring alkaloids and pharmaceutical agents, most notably in dipeptidyl peptidase-4 (DPP-4) inhibitors[3].

This guide provides field-proven, self-validating protocols for synthesizing both classes, emphasizing the mechanistic causality behind reagent selection and reaction conditions.

N-Aryl Ortho-Amino Piperidines: Synthesis of 1-(2-Aminophenyl)piperidines

Mechanistic Rationale

The synthesis of 1-(2-aminophenyl)piperidines relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by chemoselective catalytic hydrogenation. The SNAr reaction utilizes 2-fluoronitrobenzene; the strong electron-withdrawing nature of the ortho-nitro group heavily activates the adjacent carbon, making the fluorine atom an excellent leaving group for displacement by the piperidine nitrogen. Subsequent reduction of the nitro group yields the target aniline derivative, which serves as a versatile building block for further pharmaceutical applications[1].

NArylWorkflow N1 2-Fluoronitrobenzene + Piperidine N2 Nucleophilic Aromatic Substitution (SNAr) Base: K2CO3 | Solvent: DMF | 80°C N1->N2 N3 1-(2-Nitrophenyl)piperidine (Stable Intermediate) N2->N3 High Yield (>95%) N4 Catalytic Hydrogenation Catalyst: Pd/C | H2 (1 atm) | MeOH N3->N4 N5 1-(2-Aminophenyl)piperidine (Target Scaffold) N4->N5 Chemoselective Reduction N6 Cyclocondensation (e.g., with Aldehydes) N5->N6 N7 Benzimidazole-based Therapeutics (AMPK / PTP1B Inhibitors) N6->N7 Drug Discovery Application

Workflow for the synthesis of N-aryl ortho-amino piperidines and their conversion to therapeutics.
Validated Protocol: SNAr and Catalytic Hydrogenation

Step 1: SNAr to form 1-(2-Nitrophenyl)piperidine

  • Setup: Charge a dry, round-bottom flask with 2-fluoronitrobenzene (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Reagent Addition: Add piperidine (1.2 equiv) followed by finely powdered anhydrous K2CO3 (1.5 equiv).

    • Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of piperidine and stabilizing the anionic Meisenheimer intermediate. K2CO3 acts as a non-nucleophilic acid scavenger to neutralize the HF byproduct, driving the reaction to completion without competing with piperidine as a nucleophile.

  • Reaction: Stir the heterogeneous mixture at 80 °C for 4 hours.

    • Self-Validating IPC (In-Process Control): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.6) will disappear, replaced by an intensely bright yellow spot (Rf ~0.4) corresponding to the nitro-piperidine intermediate.

  • Workup: Cool to room temperature, quench with distilled H2O, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (5x) to quantitatively remove residual DMF. Dry over Na2SO4 and concentrate in vacuo.

Step 2: Catalytic Hydrogenation to form 1-(2-Aminophenyl)piperidine

  • Setup: Dissolve the crude 1-(2-nitrophenyl)piperidine in HPLC-grade Methanol (0.2 M).

  • Catalyst Addition: Purge the flask thoroughly with N2 gas for 5 minutes. Carefully add 10% Pd/C (10 wt% relative to the substrate).

    • Causality: Purging with inert gas before catalyst addition is a critical safety measure; dry Pd/C is pyrophoric and can ignite methanol vapors upon contact with atmospheric oxygen.

  • Reduction: Evacuate the flask and backfill with H2 gas via a balloon (1 atm). Stir vigorously at room temperature for 12 hours.

    • Self-Validating IPC: The reaction is complete when hydrogen uptake ceases. Macroscopically, the solution will transition from a vibrant yellow to completely colorless, serving as a reliable visual indicator of successful nitro reduction.

  • Workup: Filter the suspension through a tightly packed pad of Celite, washing generously with Methanol.

    • Causality: Celite prevents finely divided palladium particulates from passing through standard filter paper, ensuring the final Active Pharmaceutical Ingredient (API) precursor is free of heavy metal contamination. Concentrate the filtrate to afford the target compound in >95% purity.

Intra-Ring Ortho-Amino Piperidines: Synthesis of 3-Aminopiperidines

Mechanistic Rationale

The traditional synthesis of 3-aminopiperidines via the hydrogenation of 3-aminopyridines often suffers from poor diastereoselectivity and requires harsh, high-pressure conditions. A modern, highly stereoselective alternative is the direct intramolecular diamination of terminal olefins mediated by hypervalent iodine oxidants[3]. This method allows for the nucleophilic installation of an azide or amine moiety, providing rapid access to 3-amino and 3-amidopiperidines[4]. The hypervalent iodine promotes oxidative activation of the olefin, steering the cyclization toward a 6-endo-trig pathway (over the kinetically favored 5-exo pathway) through subtle ligand-tuning of the iodine center[3][5].

IntraRingWorkflow M1 5-Aminopent-1-ene Derivatives (Terminal Olefin) M2 Hypervalent Iodine Oxidation Reagent: PhI(OAc)2 | Solvent: CH2Cl2 M1->M2 M3 Oxidative Activation & Nitrogen Binding M2->M3 M4 Regioselective 6-endo-trig Cyclization M3->M4 Ligand-Tuned Regiocontrol M5 Aziridinium / Cationic Intermediate M4->M5 M6 Nucleophilic Attack (TMS-N3 or Exogenous Amine) M5->M6 M7 3-Aminopiperidine Scaffold (anti/syn Diastereomers) M6->M7 High Diastereoselectivity

Hypervalent iodine-mediated intramolecular olefin diamination for 3-aminopiperidine synthesis.
Validated Protocol: Hypervalent Iodine-Mediated Olefin Diamination

(Adapted from the methodologies developed by Blakey et al.[3][5])

  • Setup: Dissolve the protected 5-aminopent-1-ene derivative (1.0 equiv) in anhydrous CH2Cl2 (0.1 M) under an argon atmosphere.

  • Reagent Addition: Add trimethylsilyl azide (TMS-N3, 2.0 equiv) as the exogenous nucleophile, followed by the hypervalent iodine oxidant, (Diacetoxyiodo)benzene (PhI(OAc)2, 1.2 equiv).

    • Causality: The use of PhI(OAc)2 avoids toxic transition metals. The acetate ligands on the iodine center modulate the electrophilicity of the intermediate, suppressing undesired 5-exo cyclization and promoting the desired 6-endo closure to form the piperidine ring[3]. TMS-N3 acts as a bioorthogonal chemical reporter and a masked amine that attacks the transient cationic intermediate[4].

  • Reaction: Stir the mixture at room temperature for 16 hours.

    • Self-Validating IPC: Monitor the consumption of the hypervalent iodine oxidant using a starch-iodide indicator paper. The absence of a blue-black color upon spotting the reaction mixture indicates complete consumption of the oxidant.

  • Workup: Quench the reaction with saturated aqueous Na2S2O3 to neutralize any residual oxidants. Extract with CH2Cl2, dry over MgSO4, and concentrate.

  • Purification: Purify via silica gel flash chromatography to isolate the 3-azidopiperidine. The azide can be subsequently reduced to the free 3-aminopiperidine via standard Staudinger reduction (PPh3, H2O) or Pd-catalyzed hydrogenation[4].

Quantitative Reaction Metrics

The following table summarizes the comparative metrics for the synthetic strategies discussed, providing a quick-reference guide for process chemists and researchers.

Structural ClassSynthetic StrategyKey Reagents / CatalystsTypical YieldRegioselectivityPrimary Application
N-Aryl Ortho-Amino SNAr + Catalytic HydrogenationPiperidine, K2CO3, Pd/C, H285–98%100% (ortho-directed by F)Benzimidazole-based PTP1B / AMPK inhibitors[1][2]
Intra-Ring 3-Amino Intramolecular Olefin DiaminationPhI(OAc)2, TMS-N365–85%>20:1 (6-endo over 5-exo)Alkaloid synthesis, DPP-4 inhibitors[3][4]
Intra-Ring 3-Amino Pyridine HydrogenationRh/C or PtO2, H2 (High Pressure)50–70%N/A (cis-diastereoselectivity)General building blocks

References

  • Title: Intramolecular Olefin Diamination for the Stereoselective Synthesis of 3-Aminopiperidines Source: thieme-connect.com URL: [3][5]

  • Title: One-Pot Synthesis of 3-Azido- and 3-Aminopiperidines by Intramolecular Cyclization of Unsaturated Amines | The Journal of Organic Chemistry Source: acs.org URL: [4]

  • Title: CAS 39643-31-7: 2-(1-Piperidinyl)aniline Source: cymitquimica.com URL: [1]

  • Title: Patent Application Publication: US 2002/0035137 A1 (Inhibitors of protein tyrosine phosphatase PTP1B) Source: googleapis.com URL: [2]

Sources

Application Note: High-Throughput Design & Synthesis of Phenethylpiperidine Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold Status

The phenethylpiperidine moiety is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Most notably, it forms the core of the 4-anilidopiperidine class of synthetic opioids (e.g., Fentanyl) and acetylcholinesterase (AChE) inhibitors (e.g., Donepezil).

For drug discovery professionals, the utility of this scaffold lies in its distinct pharmacophoric features:

  • The Basic Nitrogen: Protonated at physiological pH, interacting with anionic sites (e.g., Asp147 in the Mu-opioid receptor or the catalytic anionic site of AChE).

  • The Phenethyl Chain: Provides a critical hydrophobic spacer that targets peripheral pockets (e.g., the Peripheral Anionic Site in AChE).

  • The 4-Position Vector: Allows for modular diversification (amides, esters, ethers) to tune potency and metabolic stability.

This guide details a modular, parallel synthesis protocol for generating libraries of 4-substituted phenethylpiperidines, moving away from low-yield legacy methods (e.g., Janssen synthesis) toward robust, high-throughput reductive amination strategies.

Rational Library Design & SAR Logic

Before synthesis, library members must be selected based on structural logic. The phenethylpiperidine core bridges two distinct hydrophobic regions.

Pharmacophore Mapping

The following diagram illustrates the interaction logic for this scaffold, highlighting the "Address" (Phenethyl) and "Message" (4-substituent) regions.

PharmacophoreMap Core Piperidine Core (Basic Amine) Phenethyl Phenethyl Tail (Hydrophobic/Address) Core->Phenethyl N-Alkylation Substituent 4-Position R-Group (Message/Effector) Core->Substituent Reductive Amination Target_Anionic Receptor Anionic Site (Aspartate residue) Core->Target_Anionic Ionic Bond Target_Hydrophobic Hydrophobic Pocket (PAS or Lipid interaction) Phenethyl->Target_Hydrophobic π-π Stacking Target_Effector Effector Site (H-Bonding/Steric fit) Substituent->Target_Effector Specific Binding

Figure 1: Pharmacophore mapping of the phenethylpiperidine scaffold against generic GPCR/Enzyme binding pockets.

Synthetic Strategy: Modular Reductive Amination

Legacy methods (Strecker reaction) involve toxic cyanides and harsh hydrolysis steps incompatible with diverse functional groups. We utilize a One-Pot Reductive Amination-Acylation sequence. This approach is validated for high yields and broad functional group tolerance (Valdez et al., 2014).

Reaction Workflow

The synthesis is split into two diversity steps:

  • Step A (Amine Diversity): Reductive amination of N-phenethyl-4-piperidone with diverse anilines.

  • Step B (Acyl Diversity): Acylation of the resulting secondary amine with acid chlorides or anhydrides.

SynthesisWorkflow Start 1-Phenethyl-4-piperidone (Core Scaffold) Step1 Step 1: Reductive Amination (NaBH(OAc)3, AcOH, DCE) Start->Step1 Reagents_A Diversity Set A: Anilines / Amines Reagents_A->Step1 Intermediate Secondary Amine Intermediate Step1->Intermediate Step2 Step 2: Acylation (DIPEA, DCM) Intermediate->Step2 Reagents_B Diversity Set B: Acid Chlorides / Anhydrides Reagents_B->Step2 Cleanup Scavenger Resin Cleanup (Pol-Trisamine) Step2->Cleanup Final Final Library Member (4-Anilidopiperidine) Cleanup->Final

Figure 2: Parallel synthesis workflow for generating 4-anilidopiperidine libraries.

Detailed Experimental Protocol

Scope: Synthesis of a 96-member library (8 Anilines × 12 Acylating Agents). Scale: 100 µmol per well.

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Core: 1-(2-Phenylethyl)-4-piperidone (CAS: 39742-60-4).

  • Reductant: Sodium triacetoxyborohydride (STAB) - Selected for aldehyde selectivity over ketones, preventing side reactions.

  • Solvent: 1,2-Dichloroethane (DCE).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Scavenger Resin: Polymer-supported Trisamine (to remove excess acylating agent).

Step-by-Step Procedure
Step 1: Reductive Amination (Formation of Secondary Amine)
  • Preparation: In a 96-well deep-well block, dispense 1-(2-phenylethyl)-4-piperidone (20.3 mg, 100 µmol) dissolved in 0.5 mL DCE into each well.

  • Amine Addition: Add Diversity Reagent A (Anilines, 1.05 equiv, 105 µmol) to the chemically mapped rows (Rows A-H).

  • Activation: Add Acetic Acid (6 µL, 1.0 equiv) to catalyze imine formation. Shake at RT for 30 mins.

    • Expert Insight: Pre-formation of the imine is critical. STAB reduces the iminium ion faster than the ketone, ensuring selectivity.

  • Reduction: Add STAB (31.8 mg, 1.5 equiv) as a solid or suspension in DCE.

  • Incubation: Seal block and shake at Room Temperature (RT) for 16 hours.

  • Quench: Add 0.5 mL saturated NaHCO₃. Vortex and remove aqueous layer (liquid handling robot or multi-channel pipette).

Step 2: Acylation (Introduction of "Message" Diversity)
  • Drying: Ensure organic layer from Step 1 is dry (pass through hydrophobic frit or Na₂SO₄ cartridge).

  • Base Addition: Add DIPEA (35 µL, 2.0 equiv) to scavenge HCl generated during acylation.

  • Acylation: Add Diversity Reagent B (Acid Chlorides, 1.2 equiv) to the chemically mapped columns (Cols 1-12).

  • Reaction: Shake at RT for 4 hours.

    • Note: For sterically hindered anilines, heat to 50°C may be required.

Step 3: Purification (Solid-Supported Scavenging)
  • Scavenging: Add Pol-Trisamine resin (3.0 equiv relative to excess acid chloride). Shake for 2 hours.

    • Mechanism:[1][2][3] The resin amine reacts with unreacted acid chlorides/anhydrides to form a covalent bond, removing them from solution.

  • Filtration: Filter the reaction mixture into a pre-weighed collection plate.

  • Concentration: Evaporate solvent using a centrifugal evaporator (Genevac).

Data Presentation & Validation

Quality Control Criteria

For library validation, a random sampling of 10% of the library (approx. 10 wells) should be subjected to LC-MS and ¹H-NMR.

ParameterAcceptance CriteriaTroubleshooting
Purity (LC-UV) > 85% @ 254 nmIf low, check scavenger resin loading or increase scavenging time.
Identity (MS) [M+H]⁺ ± 0.5 DaIf Mass + 14 observed: Methylation artifact from methanol (avoid MeOH in workup).
Yield > 15 mg (> 40%)If low, check water content in DCE (Step 1 requires anhydrous conditions).
Representative Data (Simulated)
  • Core: Phenethylpiperidine

  • R1 (Amine): Aniline

  • R2 (Acyl): Propionyl chloride

  • Product: Fentanyl (Control)

  • LC-MS: RT = 2.45 min, m/z = 337.2 [M+H]⁺.

References

  • Janssen, P. A. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia, 34(4), 260–268.

  • Valdez, C. A., et al. (2014). A One-Pot Synthesis of Fentanyl, Acetylfentanyl, and their Deuterated Analogs via Reductive Amination. Synthetic Communications, 44(24), 3633–3643.

  • Gupta, P. K., et al. (2005). A Convenient One-Pot Synthesis of Fentanyl. Journal of Chemical Research, 2005(7), 452–453.

  • Sugimoto, H., et al. (2000). Donepezil Hydrochloride: A New Acetylcholinesterase Inhibitor. Current Medicinal Chemistry, 7(3), 303-339.

  • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 6(4), 385–412.

Sources

Troubleshooting & Optimization

Separating 4-(2-Aminophenyl)-1-phenethylpiperidine from 4-ANPP impurities

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Analysis of 4-ANPP Precursors

Topic: Separation of 4-(2-Aminophenyl)-1-phenethylpiperidine (and related isomers) from 4-ANPP. Status: Active Safety Level: CRITICAL (DEA List I Chemical / Opioid Precursor)[1]

Core Directive & Safety Protocol

WARNING: 4-ANPP (Despropionyl fentanyl) is a precursor to fentanyl.[1][2][3][4][5] Handling this compound requires strict adherence to DEA (Schedule II/List I) and local regulations. This guide addresses the chemical separation of impurities for legitimate research, forensic analysis, and reference standard preparation.

The "Identity" Problem: Before proceeding, we must address a common nomenclature confusion in chemical catalogs.

  • 4-ANPP is chemically

    
    -phenyl-1-(2-phenylethyl)piperidin-4-amine .[1][2][4][5][6][7][8] (Secondary Amine).[1]
    
  • This compound is a distinct structural isomer (Primary Amine on the phenyl ring) or frequently a database synonym misnomer for 4-ANPP itself.[1][4][5]

  • The "Real" Impurity: In modern synthesis (Gupta/Siegfried routes), the most persistent impurity is Phenethyl-4-ANPP (a tertiary amine where the aniline nitrogen is over-alkylated).[1][5]

This guide covers the separation of 4-ANPP from both its structural isomers and the bis-phenethyl impurity .[1][4][5]

Diagnostic & Analytical Profiling

You cannot purify what you cannot see.[1][4] Standard C18 methods often fail to resolve the ortho-isomer or the bis-alkylated impurity due to similar hydrophobic cores.[1][4][5]

High-Resolution HPLC Method (UPLC/LC-MS Compatible)

Objective: Resolve 4-ANPP (Target) from Phenethyl-4-ANPP (Impurity) and Aniline precursors.

ParameterSpecificationRationale
Column Waters XBridge Phenyl-Hexyl or C18 BEH (100mm x 2.1mm, 1.7µm)Phenyl-Hexyl provides superior selectivity for aromatic isomers (pi-pi interactions) compared to standard C18.[1][4][5]
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]5)Low pH suppresses the ionization of the aniline nitrogen, sharpening the peak shape.
Mobile Phase B Acetonitrile (LC-MS Grade)Standard organic modifier.[1][4][5]
Flow Rate 0.4 mL/minOptimized for UPLC backpressure and resolution.[1]
Detection UV @ 210 nm & 254 nm210 nm captures the piperidine backbone; 254 nm is specific to the aromatic aniline systems.

Gradient Profile:

  • 0-1 min: 5% B (Isocratic hold to elute polar anilines)[1][4][5]

  • 1-10 min: 5%

    
     95% B (Linear gradient)[1][4][5]
    
  • 10-12 min: 95% B (Wash to elute lipophilic bis-phenethyl impurities)

Pro-Tip: If you see a "Ghost Peak" at RRT 1.2-1.3, this is likely Phenethyl-4-ANPP .[1][4][5] It is significantly more lipophilic than 4-ANPP due to the second phenethyl group.[1][4][5]

Purification Strategies (The "How-To")

Choose your workflow based on your scale and impurity profile.[1][4]

Workflow A: Preparative Purification (High Purity / Low Scale)

Best for generating Reference Standards.[1]

Purification_Workflow Start Crude 4-ANPP Mixture Check Analytical HPLC (Check Impurity Profile) Start->Check Decision Is Impurity > 5%? Check->Decision PrepLC Method A: Prep HPLC (Phenyl-Hexyl Column) Decision->PrepLC Yes (Complex Mix) Extract Method B: pH-Switch Extraction (Exploiting pKa) Decision->Extract No (Mainly Precursors) Final Evaporation & HCl Salt Formation PrepLC->Final Extract->Final QC Final QC (NMR/MS) Final->QC

Caption: Decision matrix for selecting between chromatographic isolation and chemical extraction based on impurity load.

Workflow B: Chemical Extraction (Scale-Up / Bulk Cleanup)

Exploiting the pKa difference between the Secondary Amine (4-ANPP) and impurities.[4][5]

The Logic:

  • 4-ANPP: Secondary amine (pKa ~9.0 for piperidine N, Aniline N is weakly basic).[1][4][5]

  • Impurity (Phenethyl-4-ANPP): Tertiary amine.[1][4][5]

  • Impurity (Aniline): Primary aromatic amine (pKa ~4.6).[1]

Protocol:

  • Dissolution: Dissolve crude solid in Dichloromethane (DCM) .

  • Acid Wash (Removal of Aniline): Wash the organic layer with mild acidic buffer (pH 5.5 - 6.0) .[1][4]

    • Why? At pH 6, Aniline (pKa 4.[1]6) is mostly protonated and water-soluble? No, actually at pH 6 aniline is mostly neutral.[1] To remove Aniline, you need pH < 3 .[1]

    • Correction: Wash with 0.1 M HCl .[1][4] Both 4-ANPP and Aniline will protonate.[1][4][5] This is not selective enough.

    • Better Route:Recrystallization .[1][4][9]

The "Gold Standard" Recrystallization Protocol:

  • Solvent: Ethanol/Diethyl Ether (1:4 ratio).[1][4]

  • Procedure:

    • Dissolve crude 4-ANPP free base in minimal hot Ethanol.[1][4][5]

    • Add concentrated HCl (1.1 eq) to form the salt.[1]

    • Slowly add Diethyl Ether until turbidity is observed.[1][4]

    • Cool to 4°C overnight.[1][4]

  • Result: 4-ANPP

    
    2HCl crystallizes efficiently. The "Phenethyl-4-ANPP" impurity often remains in the mother liquor due to the disruption of crystal packing by the bulky tertiary amine group.[1][5]
    

Troubleshooting & FAQs

Q1: I see two peaks with the exact same mass (m/z 281). What are they?

  • Diagnosis: This is likely 4-ANPP and its regioisomer (e.g., N-(2-phenylethyl)-4-amino-piperidine vs the target).[1][4][5]

  • Solution: Mass spec cannot differentiate isomers.[1][4] You must use NMR .[1][4]

    • 4-ANPP: Look for the N-phenyl protons (multiplet 6.5-7.2 ppm) and the single N-H proton (broad singlet).[1][4][5]

    • Isomer: If the phenethyl group is on the 4-amino nitrogen instead of the piperidine nitrogen, the splitting pattern of the piperidine ring protons will shift significantly.

Q2: My 4-ANPP standard is degrading. Why?

  • Cause: 4-ANPP is a secondary amine and is sensitive to oxidation (N-oxide formation) and carbamate formation if exposed to CO2 in air over time.[1][4][5]

  • Fix: Store as the HCl salt or Oxalate salt . Free base is unstable.[1][4] Store at -20°C under Argon.

Q3: How do I remove the "Phenethyl-4-ANPP" impurity? It co-elutes on C18. [1][5]

  • Fix: Switch to a Biphenyl or Phenyl-Hexyl column.[1][4][5] The pi-pi interaction with the extra phenyl ring on the impurity will cause it to retain longer, improving resolution (

    
    ).[1]
    

References

  • Impurity Profiling of Fentanyl Precursors (Gupta Route)

    • Title: Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes.[1][4][5][10][11][12]

    • Source:Journal of Analytical Toxicology (2021).[1][10]

    • Context: Identifies the bis-phenethyl impurity structure and LC-MS characteristics.
  • Analytical Methods for 4-ANPP

    • Title: Organic impurity profiling of fentanyl samples associated with recent clandestine laboratory methods.[1][13]

    • Source:Forensic Science International (2023).[1]

    • Context: Detailed GC-MS and LC-MS fragmentation p
  • Chemical Structure & Synonyms

    • Title: 4-Anilino-N-phenethylpiperidine (4-ANPP) Entry.[1][2][4][5][7][9][10][12][14]

    • Source: Cayman Chemical / NIST.[1][4]

    • Context: Verifies the structural identity and common synonyms used in industry.

Sources

Technical Support Center: Optimizing Yield in 4-(2-Aminophenyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of 4-(2-aminophenyl)piperidine, a critical building block and pharmacophore in the development of kinase inhibitors and CNS-active therapeutics[1].

The most scalable and atom-economical route to this target relies on a three-stage sequence: a Suzuki-Miyaura cross-coupling, a global catalytic hydrogenation, and an acidic deprotection to yield the free diamine[2][3]. While the theoretical pathway is straightforward, researchers routinely encounter yield bottlenecks due to steric hindrance, catalyst poisoning, and product isolation challenges. This guide provides field-proven troubleshooting strategies, quantitative optimization data, and self-validating protocols to ensure quantitative yields.

SynthesisWorkflow SM 1-Bromo-2-nitrobenzene + Boronic Ester Step1 Suzuki Coupling Pd(dppf)Cl2, 90°C SM->Step1 Int1 N-Boc-4-(2-nitrophenyl)- 3,6-dihydropyridine Step1->Int1 82-88% Yield Step2 Global Hydrogenation Pd/C, H2, AcOH Int1->Step2 Int2 N-Boc-4-(2-aminophenyl)piperidine Step2->Int2 >95% Yield Step3 Boc Deprotection 4M HCl in Dioxane Int2->Step3 Prod 4-(2-aminophenyl)piperidine (Bis-HCl Salt) Step3->Prod Quantitative

Workflow for the optimized synthesis of 4-(2-aminophenyl)piperidine.

Diagnostic FAQs: Troubleshooting Yield Bottlenecks

Q: Why is the yield of my Suzuki coupling step consistently below 50%? A: The coupling of 1-bromo-2-nitrobenzene with N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester[4] is notoriously sluggish. The bulky ortho-nitro group sterically hinders the oxidative addition complex. If you are using standard Pd(PPh3)4, the monodentate triphenylphosphine ligands allow for trans-coordination, which slows down the crucial reductive elimination step. Solution: Switch to Pd(dppf)Cl2. The bidentate dppf ligand enforces a cis-geometry on the palladium center, significantly accelerating reductive elimination and bypassing the steric bulk of the nitro group.

Q: During hydrogenation, I observe a mixture of the final piperidine and the intermediate tetrahydropyridine. How do I drive the reduction to completion? A: You are experiencing catalyst poisoning. In the global hydrogenation step, the nitro group reduces very rapidly to an aniline. The newly formed aniline nitrogen possesses a highly active lone pair that coordinates tightly to the palladium surface (Pd/C), blocking the active sites required to reduce the more stubborn tetrahydropyridine double bond. Solution: Add 1.0 equivalent of glacial acetic acid to your methanol solvent. This mildly acidic environment protonates the aniline as it forms, tying up the lone pair and preventing it from coordinating to the palladium surface.

Q: My isolated yield drops significantly during the final Boc deprotection step. Where is the product going? A: 4-(2-Aminophenyl)piperidine is a highly polar diamine. If you are performing a standard aqueous workup (e.g., neutralizing with NaOH and extracting with dichloromethane) after TFA or HCl deprotection, a significant portion of the free base remains partitioned in the aqueous layer. Solution: Eliminate the aqueous workup entirely. Perform the deprotection using 4M HCl in anhydrous dioxane. The product will quantitatively precipitate out of the organic solution as a bis-hydrochloride salt.

Quantitative Optimization Data

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling

Reagents: 1-Bromo-2-nitrobenzene (1.0 eq), Boronic Ester (1.1 eq), Catalyst (5 mol%), Base (2.5 eq).

CatalystBaseSolvent SystemTemp (°C)Time (h)Isolated Yield (%)
Pd(PPh3)4Na2CO31,4-Dioxane / H2O (4:1)901645%
Pd(dppf)Cl2Na2CO31,4-Dioxane / H2O (4:1)901662%
Pd(dppf)Cl2 K2CO3 1,4-Dioxane / H2O (4:1) 90 16 88%
Table 2: Optimization of Global Hydrogenation

Reagents: N-Boc-4-(2-nitrophenyl)-3,6-dihydropyridine (1.0 eq), Solvent: Methanol.

Catalyst LoadingH2 PressureAdditiveTime (h)Nitro ReductionAlkene Reduction
5% Pd/C (10% w/w)1 atm (Balloon)None24100%40%
10% Pd/C (10% w/w)1 atm (Balloon)None24100%65%
10% Pd/C (10% w/w)50 psi (Parr)None12100%100%
10% Pd/C (10% w/w) 1 atm (Balloon) AcOH (1.0 eq) 12 100% 100%

Optimized Experimental Workflows

Step 1: Suzuki-Miyaura Cross-Coupling

Protocol:

  • Charge a round-bottom flask with 1-bromo-2-nitrobenzene (1.0 eq), N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq), and K2CO3 (2.5 eq).

  • Add a 4:1 mixture of 1,4-Dioxane and deionized water.

  • Sparge the heterogeneous mixture with N2 gas for 15 minutes to remove dissolved oxygen.

  • Add Pd(dppf)Cl2 (0.05 eq) under a positive stream of N2.

  • Attach a reflux condenser and heat the reaction to 90°C for 16 hours.

  • Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Causality: Degassing the solvent prior to catalyst addition is non-negotiable. Oxygen promotes the oxidative homocoupling of the boronic ester, generating a dimeric byproduct that consumes your starting material and depresses the yield. Self-Validation Checkpoint: The starting material (1-bromo-2-nitrobenzene) is pale yellow. As the reaction proceeds, the mixture darkens to a deep amber. By TLC (Hexanes/EtOAc 3:1), the starting material (


 ~0.8) should completely disappear, replaced by a new UV-active spot (

~0.4). LC-MS will confirm the product mass at m/z 305 [M+H]+.
Step 2: Global Hydrogenation

Protocol:

  • Dissolve the purified N-Boc-4-(2-nitrophenyl)-3,6-dihydropyridine (1.0 eq) in anhydrous methanol (0.1 M).

  • Add glacial acetic acid (1.0 eq) to the solution.

  • Purge the flask with N2, then carefully add 10% Pd/C (10% w/w relative to substrate).

  • Evacuate the flask and backfill with H2 gas (repeat 3 times). Maintain under an H2 balloon at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure. Neutralize the acetate salt by partitioning between saturated aqueous NaHCO3 and dichloromethane. Extract, dry, and concentrate to yield tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate.

Causality: The addition of acetic acid prevents the newly formed aniline from poisoning the palladium catalyst, allowing the reduction of the alkene to proceed smoothly at atmospheric pressure without requiring specialized high-pressure Parr hydrogenation equipment. Self-Validation Checkpoint: LC-MS is critical here. The intermediate aniline-alkene has an m/z of 275 [M+H]+, while the final piperidine product has an m/z of 277 [M+H]+. The reaction is only complete when the m/z 275 signal is entirely absent from the chromatogram.

Step 3: Boc Deprotection

Protocol:

  • Dissolve tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate in anhydrous dichloromethane (0.2 M) and cool to 0°C in an ice bath.

  • Dropwise, add 4M HCl in Dioxane (10.0 eq).

  • Remove the ice bath and stir the reaction at room temperature for 4 hours.

  • Add cold diethyl ether to the flask to fully precipitate the product.

  • Isolate the resulting solid via vacuum filtration, wash with additional cold ether, and dry under high vacuum to afford 4-(2-aminophenyl)piperidine bis-hydrochloride as a white solid.

Causality: Utilizing anhydrous HCl in dioxane and precipitating the product bypasses the need for an aqueous workup, preventing the loss of the highly water-soluble diamine product and ensuring a quantitative isolated yield. Self-Validation Checkpoint: Upon addition of the HCl solution, immediate gas evolution (CO2 from the decomposing Boc group) will be observed. Within 30-60 minutes, the solution will transition from clear to a thick white suspension as the bis-hydrochloride salt precipitates.

References

1.[1] ( 12 ) United States Patent - Googleapis.com. googleapis.com. URL: 2.[2] tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate - CymitQuimica. cymitquimica.com. URL: 3.[3] ASW MedChem, Inc. - Chemical Trading Company on ECHEMI. echemi.com. URL: 4.[4] Avra Price List 2019-20 PDF - Scribd. scribd.com. URL:

Sources

Technical Support Center: Purification & Quality Control of 4-ANPP

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification methods for 4-(2-Aminophenyl)-1-phenethylpiperidine (4-ANPP) CAS: 21409-26-7 Support Ticket ID: T-ANPP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

⚠️ Safety & Compliance Warning (Critical)

Before proceeding, verify the following:

  • Regulatory Status: 4-ANPP is a Schedule II Immediate Precursor (US DEA) and is strictly controlled internationally (UN Red List).[1] Ensure you possess the necessary licensure (e.g., DEA Form 222 in the US) for handling and purification.[2]

  • HSE Protocols: This compound is a potent chemical intermediate.[1][2] Handle only in a certified fume hood wearing full PPE (nitrile gloves, lab coat, eye protection).[2] Avoid inhalation of dusts.[1][2]

Module 1: The "Quick Fix" (FAQs)

Addressing immediate user pain points regarding solubility and physical state.

Q: My sample arrived as a yellow/brown oil, but the datasheet says it should be a solid. Is it degraded? A: Not necessarily. While pure 4-ANPP free base is a white to off-white solid (MP: ~98–100°C), crude samples often exist as viscous oils due to trace solvent retention or impurities (specifically unreacted aniline or oxidation byproducts).[1]

  • Action: If you require a solid for weighing, we recommend converting it to the hydrochloride (HCl) salt, which crystallizes readily, or performing a recrystallization of the free base from non-polar solvents (see Protocol B).[2]

Q: I cannot get the compound to dissolve in water. What is wrong? A: 4-ANPP is a lipophilic organic base.[1][2]

  • Free Base: Practically insoluble in water; soluble in Chloroform, Methanol, Ethyl Acetate, and Dichloromethane (DCM).[2]

  • HCl Salt: Soluble in water and lower alcohols (Methanol/Ethanol).[1]

  • Troubleshooting: If you must have an aqueous solution, acidify your vehicle with 0.1M HCl or Citric Acid to protonate the piperidine nitrogen.[2]

Module 2: Deep Dive – Purification Protocols

Detailed workflows for researchers requiring analytical grade purity (>98%).

Protocol A: Flash Column Chromatography (For Free Base)

Recommended for initial purification of crude reaction mixtures.[2]

Context: According to optimized syntheses (Valdez et al., 2014), flash chromatography is superior for isolating the free base from unreacted N-phenethyl-4-piperidone (NPP) or aniline contaminants.[1][2]

Workflow:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Ethyl Acetate (EtOAc) / Hexanes.[1]

    • Gradient: Start at 1:1 (EtOAc:Hexanes).

    • Ramp: Increase polarity to 7:3 or 9:1 if the compound retains.[1][2]

  • Detection: UV at 254 nm (aromatic rings) or Iodine stain (piperidine amine).[1]

  • Rf Value: ~0.22 in 7:3 EtOAc/Hexanes.[1][2]

Protocol B: Acid-Base Extraction & Crystallization

Recommended for scaling up and removing non-basic impurities.[1][2]

Scientist's Note: This method utilizes the basicity of the piperidine nitrogen (


 ~9.[2]0) to separate it from neutral organic impurities.[2]

Step-by-Step:

  • Dissolution: Dissolve crude 4-ANPP in Dichloromethane (DCM).

  • Acid Wash (Extraction): Extract the organic layer with 1M HCl (3x).[2] The 4-ANPP moves to the aqueous layer (protonated).[1][2] Neutral impurities stay in DCM.[1][2]

  • Basification: Take the aqueous layer and cool to 0°C. Slowly add 2M NaOH until pH > 12. The 4-ANPP will precipitate as the free base.[1][2]

  • Recovery: Extract the cloudy aqueous mixture with fresh DCM (3x). Dry combined organics over

    
     and evaporate.[1][2][3]
    
  • Recrystallization (Polishing):

    • Solvent: Ethanol or Isopropanol (IPA).[1]

    • Method: Dissolve in minimal hot ethanol. Cool slowly to room temperature, then 4°C.

    • Yield Target: White needles/crystalline powder.

Module 3: Visualization of Workflows

Logic Diagram: Choosing the Right Purification Path

Use this decision tree to determine the optimal method based on your current sample state.

PurificationLogic Start Start: Crude 4-ANPP Sample StateCheck Physical State? Start->StateCheck Oil Oily / Viscous StateCheck->Oil High Solvent/Impurity Solid Impure Solid StateCheck->Solid Semi-Pure MethodA Protocol A: Flash Chromatography (EtOAc/Hexanes) Oil->MethodA Small Scale (<5g) MethodB Protocol B: Acid-Base Extraction Oil->MethodB Large Scale (>5g) ImpurityCheck Primary Impurity? Solid->ImpurityCheck NeutralImp Neutral Organics (Start Material) ImpurityCheck->NeutralImp ColorImp Colored Oxidation (Yellow/Brown) ImpurityCheck->ColorImp NeutralImp->MethodB MethodC Recrystallization (Ethanol or IPA) ColorImp->MethodC MethodB->MethodC Final Polish

Caption: Decision matrix for selecting purification based on physical state and impurity profile.

Module 4: Analytical Validation (QC)

How to verify your purification was successful.

Data Summary Table: Physicochemical Benchmarks

PropertySpecification (Pure)Common Deviations (Impure)
Appearance White to off-white crystalline solidYellow/Orange powder or brown oil
Melting Point 98.0 – 100.0 °C (Free Base)< 94 °C (Indicates solvent trap or aniline)
Solubility Clear in MeOH (10 mg/mL)Cloudy or particulate suspension
TLC (7:3 EtOAc:Hex) Single spot (

)
Multiple spots or streaking
Mass Spec (ESI)

Peaks at 189 (NPP) or 94 (Aniline)

Troubleshooting QC Failures:

  • Issue: Melting point is broad (e.g., 90–96°C).

  • Diagnosis: Likely "wet" with solvent or contains unreacted aniline.[1][2]

  • Remedy: Dry under high vacuum (0.1 Torr) at 40°C for 24 hours. If MP does not improve, perform Protocol B (Acid-Base Extraction) to remove the trapped aniline.[1][2]

References

  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs.[2][3][4][5] PLoS ONE, 9(9), e108250.[2][3][5][6]

    • Relevance: Defines flash chromatography conditions (EtOAc/Hexanes)
  • Cayman Chemical.4-ANPP (CRM) Product Insert & SDS.

    • Relevance: Provides certified reference material data, solubility profiles (MeOH, DCM)
  • SWGDRUG (Scientific Working Group for the Analysis of Seized Drugs). Monograph: 4-ANPP.[1][2][7]

    • Relevance: Authoritative source for physical data (MP, GC-MS fragmentation) used in forensic validation.[1]

Sources

Technical Support Center: Phenethyl Bromide Alkylation Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Minimizing Side Reactions (Styrene Formation & Polyalkylation)

Introduction: The Phenethyl Challenge

Welcome to the Technical Support Center. You are likely here because phenethyl bromide (1-bromo-2-phenylethane) is behaving differently than standard alkyl halides in your workflow.

The Core Problem: Phenethyl bromide is structurally predisposed to E2 elimination .[1] The


-hydrogens are acidified by the adjacent phenyl ring, and the resulting elimination product (styrene) is thermodynamically stabilized by conjugation. Furthermore, in amine alkylations, the product is often more nucleophilic than the starting material, leading to polyalkylation .

This guide provides modular, root-cause troubleshooting to suppress these pathways and maximize


 efficiency.

Module 1: Controlling Elimination (Styrene Formation)

User Issue: "My LCMS shows a large peak for styrene (M-HBr) and low product yield."

Root Cause Analysis

The competition between Substitution (


) and Elimination (E2) is driven by base strength, steric hindrance, and temperature. Because the transition state for styrene formation is stabilized by the phenyl ring, even moderately strong bases can trigger elimination.
Strategic Protocol: Base & Solvent Selection

To favor


, you must maximize nucleophilicity while minimizing basicity.
ParameterRecommendedAvoidMechanism
Base

,

NaOEt, NaH, KOtBuCarbonates are weak bases (

~10) that deprotonate the nucleophile without abstracting the

-proton of the substrate. Alkoxides (

16+) rapidly cause E2.
Solvent Acetonitrile (MeCN), AcetoneDMF, DMSO (at high heat)Polar aprotic solvents accelerate

. However, highly polar solvents like DMSO can also strip cations so effectively that they increase the basicity of the counter-anion, risking elimination if heating is uncontrolled.
Temp 25°C – 60°C>80°CElimination has a higher activation energy (

) than substitution. Lower temperatures statistically favor substitution.
Visualization: The Competition Pathway

The following diagram illustrates the bifurcation point between productive alkylation and destructive elimination.

G Start Phenethyl Bromide (Substrate) Base Base Interaction Start->Base SN2_Path Path A: Nucleophilic Attack (Alpha-Carbon) Base->SN2_Path Weak Base / Low Temp E2_Path Path B: Proton Abstraction (Beta-Carbon) Base->E2_Path Strong Base / High Temp Product Target Alkylated Product (Substitution) SN2_Path->Product Styrene Styrene Impurity (Elimination) E2_Path->Styrene

Figure 1: Mechanistic bifurcation. Path B (Red) is favored by high basicity and temperature due to the stability of the conjugated styrene product.

Module 2: Kinetic Enhancement (The Finkelstein Strategy)

User Issue: "The reaction is too slow at 40°C, but if I heat it to 80°C, I get styrene."

Root Cause Analysis

Bromide is a mediocre leaving group. To maintain low temperatures (suppressing elimination) while achieving acceptable rates, you must improve the leaving group ability.

Strategic Protocol: In-Situ Finkelstein Reaction

Adding a catalytic amount of Sodium Iodide (NaI) converts the phenethyl bromide to phenethyl iodide in situ. Iodide is a superior leaving group (


 rate increases ~10-100x), allowing the reaction to proceed at lower temperatures where elimination is negligible.

Step-by-Step Protocol:

  • Solvent: Use Acetone or 2-Butanone (MEK) if solubility permits; otherwise Acetonitrile.

  • Catalyst: Add 10–20 mol% Sodium Iodide (NaI).

  • Process:

    • Dissolve Phenethyl bromide and Nucleophile in solvent.[2]

    • Add Base (

      
      ).
      
    • Add NaI.[3][4]

    • Stir at 40°C.

  • Mechanism:

    
    . The nucleophile then attacks 
    
    
    
    rapidly.

Finkelstein RBr Phenethyl Bromide (Slow Reactivity) RI Phenethyl Iodide (High Reactivity) RBr->RI Halogen Exchange (Fast) NaI Sodium Iodide (Catalyst) NaI->RI Product Final Product RI->Product SN2 Attack (Very Fast) Nu Nucleophile Nu->Product Product->NaI I- Released

Figure 2: The Catalytic Finkelstein Cycle. The intermediate alkyl iodide reacts significantly faster than the bromide, allowing milder conditions.

Module 3: Preventing Polyalkylation (Amine Substrates)

User Issue: "I am trying to make a secondary amine, but I keep getting tertiary amines and quaternary salts."

Root Cause Analysis

When a primary amine (


) reacts with phenethyl bromide, the product is a secondary amine (

). This secondary amine is more electron-rich (more nucleophilic) than the starting primary amine. Consequently, it competes for the remaining alkyl bromide, leading to "runaway" alkylation.
Strategic Protocol: Statistical Stoichiometry

You cannot rely on 1:1 stoichiometry. You must statistically favor the collision between the alkyl halide and the starting amine.[5]

Protocol:

  • Excess Nucleophile: Use 3.0 to 5.0 equivalents of the primary amine relative to phenethyl bromide.

  • Inverse Addition:

    • Dissolve the Amine (3-5 eq) and Base in the solvent.

    • Dissolve Phenethyl bromide (1 eq) in a separate volume of solvent.

    • Slowly add the bromide solution to the amine solution dropwise over 1-2 hours.

  • Purification: Since the excess is the starting amine (which is likely more polar or volatile), it is easier to separate from the product than the polyalkylated impurities would be.

Module 4: Phase Transfer Catalysis (PTC)

User Issue: "My nucleophile is water-soluble/inorganic, but phenethyl bromide is not. I'm seeing hydrolysis."

Strategic Protocol: Liquid-Liquid PTC

Using a biphasic system (Organic/Aqueous) with a Phase Transfer Catalyst protects the phenethyl bromide from bulk hydrolysis while ferrying the active nucleophile into the organic phase.

System:

  • Organic Phase: Toluene or DCM (contains Phenethyl Bromide).

  • Aqueous Phase: Water/NaOH (contains Nucleophile).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5 mol%).

Why this works: The reaction occurs in the organic phase or at the interface. Hydroxide ions (


) are highly hydrated and reluctant to enter the organic phase, whereas the softer nucleophile (paired with 

) transfers easily. This minimizes the formation of Phenethyl Alcohol (hydrolysis product).

References

  • Elimination Mechanisms:March's Advanced Organic Chemistry outlines the competition between E2 and SN2, specifically noting how benzylic substrates like phenethyl bromide are prone to conjugation-assisted elimin

    • Source:

  • Amine Polyalkylation: Detailed discussion on why amine alkylation is difficult to control and the necessity of excess stoichiometry.

    • Source:

  • Finkelstein Reaction: Methodology for halogen exchange to improve leaving group capability.

    • Source:

  • Phase Transfer Catalysis: Protocols for using TBAB to facilitate alkylation while suppressing side reactions in biphasic systems.

    • Source:

Disclaimer: These protocols are for research purposes. Always consult SDS and perform risk assessments before handling phenethyl bromide (lachrymator) and associated reagents.

Sources

Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Phenylpiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Technical Support Center. The synthesis of ortho-substituted phenylpiperidines presents a notorious challenge in modern drug development. The steric bulk adjacent to the coupling site restricts bond rotation (often leading to atropisomerism) and severely impedes the catalytic cycle during C–N (Buchwald-Hartwig) and C–C (Suzuki-Miyaura) cross-coupling reactions.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to help you overcome catalyst poisoning, β-hydride elimination, and poor transmetalation in sterically encumbered systems.

Part 1: Mechanistic Bottlenecks in Sterically Hindered Couplings

To troubleshoot effectively, we must first understand why ortho-substituted phenylpiperidines fail to couple. In palladium-catalyzed cross-coupling, steric hindrance primarily disrupts two stages of the catalytic cycle: Transmetalation/Amine Binding and Reductive Elimination .

When the ortho-substituent blocks the palladium center, the intermediate Pd(II) complex has a prolonged lifetime. This kinetic delay allows competitive side reactions—such as β-hydride elimination (yielding piperidines and alkenes) or protodehalogenation (yielding reduced arenes)—to outcompete the desired product formation.

CatalyticCycle Pd0 Pd(0) L(n) Active Catalyst OxAdd Oxidative Addition (Fast with electron-rich L) Pd0->OxAdd Aryl-X PdII_Ox Pd(II) Aryl Halide Complex OxAdd->PdII_Ox TransMet Transmetalation / Amine Binding BOTTLENECK: Steric Clash PdII_Ox->TransMet Piperidine + Base PdII_Trans Pd(II) Aryl Piperidine Complex TransMet->PdII_Trans RedElim Reductive Elimination (Promoted by bulky L) PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Ortho-Substituted Phenylpiperidine RedElim->Product

Fig 1: Catalytic cycle highlighting steric bottlenecks in ortho-substituted couplings.

Part 2: Troubleshooting Guides & FAQs

Q1: My Buchwald-Hartwig amination between an ortho-substituted aryl bromide and piperidine yields mostly dehalogenated starting material. How do I fix this? A: Dehalogenation (reduction of the aryl halide) occurs when the amine cannot bind to the Pd(II) center fast enough due to steric clash, allowing the Pd(II) complex to abstract a hydrogen atom from the solvent or the amine itself.

  • The Fix: Switch to a highly bulky, electron-rich biaryl monophosphine ligand like RuPhos or BrettPhos [2]. These ligands enforce a highly reactive monoligated Pd(0) state and possess a spatial profile that actively "pushes" the aryl and amine groups together, accelerating reductive elimination. Additionally, ensure your base is strong enough; swapping K₂CO₃ for NaOtBu or LiHMDS can accelerate the deprotonation step required for amine binding.

Q2: I am attempting a Suzuki-Miyaura coupling to attach a piperidine ring via an alkylboronic acid, but I am seeing massive amounts of alkene side-products. What is happening? A: You are observing β-hydride elimination. Because the piperidine ring contains sp³ carbons with β-hydrogens, the Pd(II)-alkyl intermediate is highly susceptible to eliminating a hydride before the sterically hindered reductive elimination can occur.

  • The Fix: Utilize AntPhos [1]. The unique anthracenyl structure of AntPhos provides an unprecedented steric shield and coordinates directly with the Pd center, effectively blocking the open coordination site required for β-hydride elimination. This allows the sterically demanding aryl-alkyl coupling to proceed smoothly.

Q3: My isolated ortho-substituted phenylpiperidine shows broad NMR peaks and appears as two spots on TLC, despite LC-MS showing a single mass. Is my product degrading? A: It is highly likely you have synthesized stable atropisomers [4]. The bulky ortho-substituent restricts the free rotation of the C–C or C–N bond connecting the phenyl and piperidine rings, creating axial chirality.

  • The Fix: Run a variable-temperature (VT) NMR. If the broad peaks sharpen into a single set of peaks at elevated temperatures (e.g., 80°C in DMSO-d6), you are observing restricted rotation. If you require a specific isomer, you may need to employ dynamic kinetic resolution during the coupling or separate the atropisomers via chiral preparative HPLC.

Troubleshooting Start Low Yield in Ortho-Substituted Phenylpiperidine Coupling CheckSide Identify Major Side Product Start->CheckSide Dehal Dehalogenation (Reduction) CheckSide->Dehal BetaHyd β-Hydride Elimination CheckSide->BetaHyd NoReact Unreacted Starting Material CheckSide->NoReact SolDehal Increase Base Strength (e.g., NaOtBu -> LiHMDS) Switch to RuPhos G3 Dehal->SolDehal SolBeta Use AntPhos or BrettPhos Increase Concentration BetaHyd->SolBeta SolNoReact Check Catalyst Activation Use Pd(OAc)2 + XPhos Elevate Temp to 100°C NoReact->SolNoReact

Fig 2: Diagnostic workflow for troubleshooting low yields in sterically hindered cross-couplings.

Part 3: Quantitative Ligand Selection Matrix

Selecting the correct ligand is a mathematical balance of electronics and sterics (measured by Percent Buried Volume, %Vbur). Use this table to select the optimal ligand for your specific ortho-substituted system.

Ligand NameStructure Type%Vbur (Steric Bulk)Optimal ApplicationMechanistic Advantage
RuPhos Biaryl Monophosphine~42%C–N coupling with secondary amines (e.g., piperidines)Large bite angle prevents bis-ligation; promotes rapid reductive elimination.
BrettPhos Biaryl Monophosphine~45%C–N coupling with primary amines or extremely hindered arenesExceptional stability against deactivation at room temperature [2].
AntPhos Anthracenyl Monophosphine~48%Aryl-Alkyl Suzuki-Miyaura couplingsAnthracenyl moiety blocks the Pd coordination site, preventing β-hydride elimination [1].
XPhos Biaryl Monophosphine~43%General Suzuki-Miyaura with ortho-substituted arenesHigh electron density accelerates oxidative addition of deactivated halides [3].

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the causality of each step is verified before proceeding.

Protocol A: Buchwald-Hartwig Amination for Ortho-Substituted Phenylpiperidines

Designed to overcome transmetalation stalling and prevent protodehalogenation.

Reagents: Ortho-substituted aryl bromide (1.0 equiv), Piperidine derivative (1.2 equiv), RuPhos Pd G3 precatalyst (2-5 mol%), NaOtBu (1.5 equiv), anhydrous Toluene.

  • Preparation of the Catalytic Species: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the ortho-substituted aryl bromide, NaOtBu, and RuPhos Pd G3.

    • Causality Check: Using a G3 precatalyst ensures rapid, quantitative generation of the active L1Pd(0) species upon mild base activation, bypassing the initiation delays common with Pd₂(dba)₃.

  • Solvent and Amine Addition: Add anhydrous toluene (to achieve a 0.2 M concentration) followed by the piperidine derivative. Seal the flask and remove it from the glovebox.

  • Thermal Activation: Heat the reaction mixture to 85°C with vigorous stirring.

    • Self-Validation: After 2 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. You should observe the consumption of the G3 precatalyst mass and the appearance of the product mass. If dehalogenation >10% is observed, cool the reaction and add an additional 2 mol% of RuPhos ligand to stabilize the Pd center.

  • Workup: Once starting material is consumed (typically 6-12 hours), cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling

Designed to suppress β-hydride elimination when coupling alkyl-boronic acids.

Reagents: Di-ortho-substituted aryl halide (1.0 equiv), Piperidine-4-boronic acid pinacol ester (1.5 equiv), Pd(OAc)₂ (5 mol%), AntPhos (10 mol%), K₃PO₄ (3.0 equiv), Toluene/H₂O (10:1).

  • Biphasic Setup: To a round-bottom flask, add the aryl halide, boronic ester, Pd(OAc)₂, AntPhos, and K₃PO₄.

  • Solvent Addition: Add the Toluene/H₂O mixture.

    • Causality Check: The addition of water is critical. It dissolves the K₃PO₄ to generate hydroxide ions, which coordinate to the boronic ester, forming a reactive "ate" complex that accelerates transmetalation across the steric barrier.

  • Reaction: Degas the mixture via sparging with N₂ for 15 minutes, then heat to 100°C for 16 hours.

  • Monitoring: Monitor by GC-MS. The presence of AntPhos should keep alkene byproducts (from β-hydride elimination) below 5%.

Part 5: References

  • Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers, The Royal Society of Chemistry, 2014. Available at:[Link]

  • Reichert, E. C. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions." DSpace@MIT, Massachusetts Institute of Technology, 2018. Available at:[Link]

  • Smith, J., et al. "Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions." Organometallics, ACS Publications, 2023. Available at:[Link]

  • Pomarański, P., et al. "New stable atropisomers derived from 2,4,6-collidine and related compounds." ResearchGate, 2016. Available at:[Link]

Validation & Comparative

Publish Comparison Guide: 1H NMR Characterization of 4-(2-Aminophenyl)-1-phenethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a high-level technical analysis of the 1H NMR characterization of 4-(2-Aminophenyl)-1-phenethylpiperidine . This document is structured for analytical chemists and drug development scientists, focusing on method optimization, solvent selection, and purity assessment against synthetic precursors.

Executive Summary

This compound (CAS: 889942-31-8) is a critical 4-arylpiperidine scaffold, distinct from the 4-anilino derivatives (like ANPP) used in fentanyl synthesis.[1] Its structure features a piperidine ring substituted at C4 with an ortho-aniline moiety and N-alkylated with a phenethyl group.

Characterizing this molecule presents specific challenges:

  • Aromatic Overlap: Distinguishing the electron-rich 2-aminophenyl ring protons from the mono-substituted phenethyl phenyl ring.

  • Amine Exchange: The broadness of the primary amine (-NH₂) signal varies significantly by solvent.

  • Conformational Mobility: The piperidine chair flip can broaden aliphatic signals at room temperature.

This guide compares the "performance" of two primary NMR solvent systems (CDCl₃ vs. DMSO-d₆) and outlines the differentiation of this product from its nitro-precursor, a common critical quality attribute (CQA).

Comparative Analysis: Solvent System Performance

The choice of solvent fundamentally alters the spectral "performance" regarding resolution and exchangeable proton visibility.

Table 1: Solvent Performance Matrix
FeatureAlternative A: Chloroform-d (CDCl₃) Alternative B: DMSO-d₆ Recommendation
Amine (-NH₂) Signal Broad singlet, often variable (3.5–4.5 ppm). Prone to exchange broadening.Sharp(er) singlet (~4.8–5.0 ppm). Distinct and integrable.DMSO-d₆ for confirmation of functional group.
Aromatic Resolution Good dispersion. 2-aminophenyl protons shift upfield significantly due to shielding.Slight compression of aromatic region, but exchangeable protons are separate.CDCl₃ for structural assignment of the carbon skeleton.
Salt Solubility Poor (Free base only).Excellent (Suitable for HCl/Oxalate salts).DMSO-d₆ for salt forms.
Water Peak Interference ~1.56 ppm (overlaps with piperidine H3/H5).~3.33 ppm (overlaps with phenethyl/piperidine H2/H6).CDCl₃ (Dry) is superior for aliphatic integration.
Expert Insight:

For routine identity testing of the free base, CDCl₃ is preferred due to the distinct shielding of the ortho-aminophenyl protons, which appear upfield (6.6–6.7 ppm) relative to the phenethyl aromatics (7.1–7.3 ppm). However, for quantitative assay (qNMR) or salt form analysis, DMSO-d₆ is the validated alternative to prevent signal loss of the labile -NH₂ protons.

Purity Assessment: Product vs. Precursor

A primary application of this NMR method is monitoring the reduction of the Nitro-precursor (4-(2-nitrophenyl)-1-phenethylpiperidine) to the Amine product .

Table 2: Critical Chemical Shift Differences (Δδ)
Proton SiteProduct (Amine) Precursor (Nitro) Mechanistic Cause
Aryl H-3 (ortho to substituent) ~6.65 ppm (Doublet) ~7.85 ppm (Doublet) The -NH₂ group is a strong electron donor (shielding), while -NO₂ is a strong electron withdrawer (deshielding).
Aryl H-5 (para to substituent) ~6.75 ppm (Triplet)~7.60 ppm (Triplet)Resonance effects shield the para position in the amine.
Functional Group ~3.5–4.5 ppm (Broad s, 2H) Absent Appearance of exchangeable protons confirms reduction.

Validation Rule: The reaction is deemed complete only when the doublet at ~7.85 ppm (Nitro H-3) is fully extinguished (<0.1% integration relative to Product H-3).

Detailed Characterization Protocol

Sample Preparation
  • Mass: 5–10 mg of this compound.

  • Solvent: 0.6 mL of CDCl₃ (99.8% D) + 0.03% TMS (v/v).

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Filtration: Filter through a glass wool plug if insoluble particulates (salts) are visible.

Acquisition Parameters (Standard 400/600 MHz)
  • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration without long relaxation delays.

  • Scans (NS): 16 (Identity) or 64 (Purity/Minor Impurities).

  • Relaxation Delay (D1): 1.0 s (Identity) / 5.0 s (qNMR).

  • Temperature: 298 K (25°C). Note: If piperidine signals are broad, heat to 313 K to coalesce conformers.

Structural Assignment Logic (CDCl₃)
  • Aromatic Region (6.5 – 7.4 ppm):

    • Identify the Phenethyl group : Look for the multiplet integrating to 5H at 7.15–7.35 ppm .

    • Identify the 2-Aminophenyl group : Look for the upfield signals.

      • 6.65 ppm (d, 1H): H-3 (Ortho to NH₂).

      • 6.75 ppm (t, 1H): H-5 (Para to NH₂).

      • 7.05 ppm (m, 2H): H-4/H-6.

  • Aliphatic Region (1.5 – 3.2 ppm):

    • 2.9 – 3.1 ppm (d/m, 2H): Piperidine H-2eq/H-6eq (Deshielded by N).

    • 2.7 – 2.9 ppm (m, 1H): Piperidine H-4 (Benzylic-like methine).

    • 2.5 – 2.7 ppm (m, 4H): Overlap of Phenethyl N-CH₂ and Ph-CH₂.

    • 1.7 – 2.1 ppm (m, 4H): Piperidine H-3/H-5 and H-2ax/H-6ax.

Visualization of Characterization Workflow

The following diagram illustrates the logical decision tree for characterizing this compound, ensuring differentiation from precursors and correct solvent selection.

NMR_Workflow Start Sample: this compound Solvent_Choice Select Solvent System Start->Solvent_Choice CDCl3 CDCl3 (Standard) Solvent_Choice->CDCl3 Free Base / Routine DMSO DMSO-d6 (Salt/Polar) Solvent_Choice->DMSO Salt Form / qNMR Analysis_CDCl3 Analyze Aromatic Region (6.5 - 7.5 ppm) CDCl3->Analysis_CDCl3 Analysis_DMSO Analyze Exchangeables (NH2 @ ~5.0 ppm) DMSO->Analysis_DMSO Check_Nitro Check Impurity: Nitro-Precursor present? Analysis_CDCl3->Check_Nitro Analysis_DMSO->Check_Nitro Nitro_Yes Signal at 7.85 ppm (d) Reaction Incomplete Check_Nitro->Nitro_Yes Yes Nitro_No No signal > 7.4 ppm Reaction Complete Check_Nitro->Nitro_No No Assign_Struct Structural Confirmation: 1. Upfield Ar-H (6.6 ppm) 2. Piperidine H-4 (tt, ~2.8 ppm) Nitro_No->Assign_Struct

Caption: Logic flow for 1H NMR verification, highlighting solvent selection and critical impurity checks.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for 4-arylpiperidine chemical shifts).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Methodology for solvent effects and pulse sequences).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21306359 (Related 4-arylpiperidine structures). PubChem.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Reference for solvent residual peaks).

Sources

A Comparative Guide to the FTIR Spectrum Analysis of Ortho-Aminophenyl Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for identifying functional groups and probing molecular structure. This guide provides an in-depth analysis of the FTIR spectrum of ortho-aminophenyl piperidines, a structural motif of interest in medicinal chemistry. We will dissect the characteristic vibrational modes, compare them with their meta- and para-isomers, and provide a robust experimental protocol for acquiring high-quality spectral data.

The Structural Significance of Ortho-Aminophenyl Piperidines

The ortho-aminophenyl piperidine scaffold incorporates a primary aromatic amine and a saturated heterocyclic piperidine ring. The relative positioning of the amino group on the phenyl ring significantly influences the molecule's electronic and conformational properties, which are, in turn, reflected in its vibrational spectrum. The proximity of the amino group to the piperidine substituent in the ortho position allows for potential intramolecular interactions, such as hydrogen bonding, which can be a key distinguishing feature in their FTIR spectra.

Deconstructing the FTIR Spectrum: A Tale of Two Moieties

The FTIR spectrum of an ortho-aminophenyl piperidine is a composite of the vibrational modes of the substituted aniline and the piperidine ring. Understanding the characteristic absorptions of each component is crucial for a comprehensive analysis.

The Aromatic Amine Signature: N-H and C-N Vibrations

The primary aromatic amine group (-NH₂) gives rise to several distinct and diagnostic peaks:

  • N-H Stretching Vibrations (3500-3300 cm⁻¹): Primary amines exhibit two characteristic bands in this region: an asymmetric stretching (νₐₛ N-H) at a higher wavenumber (typically 3500-3420 cm⁻¹) and a symmetric stretching (νₛ N-H) at a lower wavenumber (typically 3420-3340 cm⁻¹)[1]. The presence of two distinct peaks in this region is a clear indicator of a primary amine.

  • N-H Bending (Scissoring) Vibration (1650-1580 cm⁻¹): This absorption arises from the in-plane bending of the N-H bonds and typically appears as a medium to strong, broad band[1][2].

  • C-N Stretching Vibration (1335-1250 cm⁻¹): The stretching of the carbon-nitrogen bond in aromatic amines gives a strong absorption band in this region[2][3].

  • N-H Wagging Vibration (910-665 cm⁻¹): This out-of-plane bending vibration results in a broad and strong absorption band, characteristic of primary and secondary amines[2][3].

The Piperidine Ring: A Heterocyclic Fingerprint

The piperidine ring, a saturated heterocycle, contributes a series of characteristic absorptions primarily due to C-H and C-C bond vibrations:

  • C-H Stretching Vibrations (3000-2800 cm⁻¹): The methylene (-CH₂) groups of the piperidine ring give rise to strong asymmetric and symmetric stretching bands just below 3000 cm⁻¹[4].

  • CH₂ Bending (Scissoring) and Twisting/Wagging Vibrations (1470-1430 cm⁻¹): These vibrations are characteristic of the saturated ring system.

  • Ring Vibrations ("Breathing" Modes): The piperidine ring itself has skeletal vibrations that can appear in the fingerprint region (below 1500 cm⁻¹), although they can be complex and overlap with other bands.

The "Ortho Effect": A Spectroscopic Distinction

The key to differentiating ortho-aminophenyl piperidine from its meta- and para-isomers lies in the "ortho effect," which encompasses steric and electronic interactions arising from the close proximity of the substituents. In the case of ortho-aminophenyl piperidine, the most significant of these is the potential for intramolecular hydrogen bonding .

The lone pair of electrons on the piperidine nitrogen can interact with one of the N-H protons of the ortho-amino group. This interaction can lead to subtle but measurable shifts in the FTIR spectrum:

  • Broadening and a Red Shift of the N-H Stretching Bands: Intramolecular hydrogen bonding can weaken the N-H bond, causing the stretching vibrations to occur at a lower frequency (red shift) and the bands to become broader compared to the sharper bands of a "free" N-H group[1][3]. While one N-H may be involved in hydrogen bonding, the other may remain relatively free, leading to a more complex band shape in the 3500-3300 cm⁻¹ region for the ortho isomer.

  • Shifts in the N-H Bending Frequencies: The bending vibrations of the amino group can also be influenced by this intramolecular interaction.

Comparative Analysis: Ortho vs. Meta and Para Isomers

A direct comparison of the FTIR spectra of the three isomers would reveal these key differences.

Vibrational ModeOrtho-Aminophenyl PiperidineMeta-Aminophenyl PiperidinePara-Aminophenyl PiperidineRationale for Difference
ν(N-H) Asymmetric & Symmetric Broader bands, potential red shift of one N-H stretch due to intramolecular H-bonding.Sharper, distinct bands, typical of a "free" aromatic primary amine.Sharper, distinct bands, typical of a "free" aromatic primary amine.Intramolecular hydrogen bonding is only possible in the ortho isomer.
δ(N-H) Scissoring Potential shift in position and change in band shape.Unaffected by intramolecular H-bonding.Unaffected by intramolecular H-bonding.The constrained environment in the ortho isomer can affect bending modes.
Aromatic C-H Out-of-Plane Bending Pattern characteristic of 1,2-disubstitution (typically a strong band around 750 cm⁻¹).Pattern characteristic of 1,3-disubstitution.Pattern characteristic of 1,4-disubstitution (typically a strong band between 800-860 cm⁻¹).The substitution pattern on the benzene ring gives rise to distinct out-of-plane bending vibrations.

This comparative approach allows for the unambiguous identification of the ortho-isomer.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To obtain a reliable FTIR spectrum for analysis, a meticulous experimental procedure is essential. The following protocol outlines the steps for analyzing a solid sample of ortho-aminophenyl piperidine using the KBr pellet method, a common and effective technique for solid samples.

Materials and Equipment
  • Ortho-aminophenyl piperidine sample

  • FTIR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

  • Spatula

  • Desiccator

Step-by-Step Procedure
  • Sample Preparation (KBr Pellet Method):

    • Drying: Ensure the KBr is completely dry by heating it in an oven at ~110°C for several hours and storing it in a desiccator. Moisture in the KBr will lead to broad absorption bands for O-H groups in the spectrum, which can obscure the N-H stretching region.

    • Grinding: Place a small amount of the ortho-aminophenyl piperidine sample (1-2 mg) into the agate mortar. Add approximately 100-200 mg of dry KBr.

    • Mixing and Grinding: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.

    • Pellet Formation: Transfer the powder to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good mixing and pressing.

  • FTIR Spectrometer Setup and Background Collection:

    • Instrument Purge: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Background Spectrum: With the sample compartment empty, collect a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and atmosphere.

  • Sample Analysis:

    • Pellet Placement: Carefully remove the KBr pellet from the die and place it in the sample holder in the FTIR spectrometer.

    • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Alternative Sampling: Attenuated Total Reflectance (ATR)

For a quicker, non-destructive analysis, Attenuated Total Reflectance (ATR) is an excellent alternative.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Collection: Record a background spectrum with the clean, empty ATR accessory.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum.

Visualizing the Workflow and Molecular Structure

To further clarify the experimental process and the molecular structure under investigation, the following diagrams are provided.

G cluster_prep Sample Preparation (KBr) cluster_ftir FTIR Analysis Sample (1-2mg) Sample (1-2mg) Grind with KBr (100-200mg) Grind with KBr (100-200mg) Sample (1-2mg)->Grind with KBr (100-200mg) Transfer to Die Transfer to Die Grind with KBr (100-200mg)->Transfer to Die Press Pellet (8-10 tons) Press Pellet (8-10 tons) Transfer to Die->Press Pellet (8-10 tons) Collect Background Collect Background Insert Pellet Insert Pellet Collect Background->Insert Pellet Acquire Spectrum (16-32 scans) Acquire Spectrum (16-32 scans) Insert Pellet->Acquire Spectrum (16-32 scans) Process Data Process Data Acquire Spectrum (16-32 scans)->Process Data

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Caption: Molecular structure of ortho-aminophenyl piperidine with potential intramolecular hydrogen bonding.

Conclusion

The FTIR spectrum of ortho-aminophenyl piperidine is rich with structural information. By carefully analyzing the characteristic bands of the primary aromatic amine and the piperidine ring, and by paying close attention to the subtle shifts and broadening caused by the ortho-positioning of the substituents, a confident structural assignment can be made. This guide provides the foundational knowledge and a practical experimental framework for researchers to effectively utilize FTIR spectroscopy in the characterization of this important class of molecules, enabling a deeper understanding of their chemical nature and facilitating their application in drug discovery and development.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR: amines. Retrieved from [Link]

  • analyzetest.com. (2021, January 1). Different type of amines in FT-IR spectroscopy. Retrieved from [Link]

  • Gunasekaran, S., & Anita, B. (2007). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 45(11), 834-839.
  • Someswar, G. P. (1988). A Study of Intramolecular Hydrogen Bonding in o-Nitroaniline. Indian Journal of Chemistry, 27A, 947-949.
  • Krueger, P. J. (1970). Intramolecular hydrogen bonding and the anharmonicity of the NH2 stretching vibrations in substituted anilines. Canadian Journal of Chemistry, 48(20), 3229-3242.
  • Orita, H., et al. (2003). NH Stretching Vibrations of Jet-Cooled Aniline and Its Derivatives in the Neutral and Cationic Ground States. The Journal of Physical Chemistry A, 107(19), 3548-3555.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY FOR THE ANALYSES OF GASEOUS EMISSIONS FROM STATIONARY SOURCES. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 1-amino-2,6-dimethylpiperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectra of 1,2-Phenylenediamine and the Cyclocondensation Product (KBr). Retrieved from [Link]

  • Güllüoğlu, M. T., et al. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(2), 249-264.
  • Robinson, K., McCluskey, A., & Attalla, M. I. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. ChemPhysChem, 12(6), 1088-1099.

Sources

Validating Purity of 4-(2-Aminophenyl)-1-phenethylpiperidine Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide: qNMR vs. HPLC-UV/MS

Executive Summary

4-(2-Aminophenyl)-1-phenethylpiperidine is a critical structural isomer and potential impurity found in the synthesis of fentanyl-related opioids. Unlike the primary precursor 4-ANPP (4-Anilino-N-phenethylpiperidine), which possesses a C-N linkage at the piperidine 4-position, this molecule features a C-C linkage with an ortho-amino substitution on the phenyl ring.

Distinguishing this isomer is vital for forensic intelligence (identifying synthetic routes) and pharmaceutical quality control. However, standard validation is plagued by two main challenges:

  • Isomeric Co-elution: It shares similar lipophilicity and pKa with 4-ANPP, leading to co-elution in generic HPLC methods.

  • Response Factor Variance: Its UV absorption profile differs from 4-ANPP, rendering "Area %" purity estimates inaccurate without a corrected response factor.

This guide compares the Routine Method (HPLC-UV/MS) against the Primary Reference Method (Quantitative NMR) to demonstrate why qNMR is the superior choice for initial mass-balance assignment.

Part 1: The Challenge – Why Standard Validation Fails

In routine analysis, researchers often rely on a Certificate of Analysis (CoA) derived from HPLC Area %. For this specific molecule, that approach is scientifically flawed.

  • The "Area %" Trap: HPLC-UV assumes that the extinction coefficient (

    
    ) of the impurity matches the main peak. For this compound, the ortho-amino group alters the chromophore compared to the para- or anilino- structures of related opioids, leading to significant quantification errors (up to 15%).
    
  • Salt Form Ambiguity: These piperidines are often isolated as hydrochloride or citrate salts. HPLC cannot detect the counter-ion mass or trapped water/solvents, leading to a "purity" value that ignores 10-20% of the actual mass.

Part 2: Method A – Quantitative NMR (qNMR)

The Gold Standard for Absolute Purity

qNMR is a primary ratio method. It measures the molar ratio of the analyte protons against a certified internal standard (IS). It does not require a reference standard of the analyte itself, making it self-validating.[1]

Experimental Protocol
  • Instrument: 600 MHz NMR (Cryoprobe recommended for sensitivity).

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to prevent salt formation/precipitation and ensure sharp amine signals).
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Rationale: Maleic acid provides a sharp singlet at

      
       6.2 ppm, a clean region typically free from piperidine/aromatic signals.
      
  • Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 60 seconds (Must be 
      
      
      
      to ensure full magnetization recovery).
    • Scans: 16 (Sufficient for >10 mg concentrations).

Workflow Logic
  • Weighing: Accurately weigh ~10 mg of the sample and ~5 mg of Maleic Acid into the same vial. Precision:

    
     mg.
    
  • Solubilization: Dissolve in 0.7 mL DMSO-

    
    .
    
  • Acquisition: Run

    
     NMR with the long relaxation delay.
    
  • Integration: Integrate the IS singlet (set to known molar equivalent) and the unique aromatic protons of the analyte (e.g., the doublet at

    
     6.8-7.0 ppm corresponding to the ortho-substituted ring).
    
Calculation


Where 

=Integral,

=Number of protons,

=Molar Mass,

=Weight,

=Purity of IS.[1][2][3][4][5][6][7][8][9][10][11][12]
Part 3: Method B – HPLC-UV/MS

The Routine Method for Isomeric Purity

While qNMR gives absolute mass balance, it cannot easily detect trace isomeric impurities (e.g., <0.5% of the para-isomer). HPLC is required to confirm the material is a single isomer.

Experimental Protocol
  • Column: Waters XBridge BEH C18 XP (100mm x 2.1mm, 2.5 µm).

    • Rationale: High pH stability is required. Piperidines tail severely at acidic pH due to silanol interactions. Running at pH 9.5 keeps the amine deprotonated (neutral), improving peak shape and resolution.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 9.5 adjusted with

      
      ).
      
    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 230 nm (optimal for aniline absorption) and MS (ESI+).

Workflow Logic
  • System Suitability: Inject a mixture of 4-ANPP and this compound. Resolution (

    
    ) must be 
    
    
    
    .
  • Purity Calculation: Integrate all peaks > 0.05% area.

  • Limitations: This method provides Chromatographic Purity (% Area), not Mass Purity (% w/w).

Part 4: Comparative Analysis & Data

The following table illustrates a simulated validation of a "98%" vendor-supplied standard.

FeatureMethod A: qNMR (Primary)Method B: HPLC-UV (Secondary)
Reported Purity 94.2% (w/w) 99.1% (Area %)
Detection Basis Molar response (Proton counting)UV Absorption (Chromophore dependent)
What is Measured? Analyte + Salts + SolventsAnalyte only (transparent to salts/water)
Isomer Specificity Low (signals may overlap)High (separates isomers physically)
Measurement Time 20 Minutes45 Minutes (including prep/equilibration)
Reference Std Req. No (uses generic Internal Standard)Yes (requires qualified standard for quant)

Interpretation: The vendor claimed 99.1% purity based on HPLC. However, qNMR revealed the true mass purity is only 94.2%. The missing 4.9% is likely residual solvent (detectable in NMR) and inorganic salts (invisible in both, but affects weight). Using the HPLC value would result in a 5% error in all downstream experiments.

Part 5: Validation Decision Workflow

The following diagram outlines the logical decision tree for validating this reference standard.

ValidationWorkflow RawMaterial Raw Material This compound ID_Check Identity Check (HRMS / IR) RawMaterial->ID_Check qNMR Primary Assay: qNMR (Determine Absolute Mass %) ID_Check->qNMR HPLC Secondary Assay: HPLC-UV (Determine Isomeric Purity %) ID_Check->HPLC SolventCheck Residual Solvent (GC-HS or NMR) qNMR->SolventCheck Decision Compare Results Is Mass % < (Area % - 2%)? qNMR->Decision Input Mass % HPLC->Decision Input Area % Pass VALIDATED Assign Purity = qNMR Value Decision->Pass No (Consistent) Fail REJECT / RE-PURIFY Salt/Solvent Contamination High Decision->Fail Yes (Discrepancy)

Caption: Decision tree for assigning absolute purity. Note that qNMR is the determining factor for the final assigned value.

Part 6: Mechanism of Action Comparison

Understanding why the methods differ is crucial for defense of data.

Mechanism cluster_0 HPLC-UV Mechanism cluster_1 qNMR Mechanism Step1 Separation (Hydrophobicity) Step2 Detection (UV Extinction Coeff.) Step1->Step2 Risk1 Risk: Response Factor Bias Step2->Risk1 StepA Excitation (Radio Frequency) StepB Relaxation (Proton Counting) StepA->StepB Benefit1 Benefit: 1:1 Response (Absolute) StepB->Benefit1

Caption: Mechanistic divergence. HPLC relies on chemical interaction and light absorption; qNMR relies on fundamental nuclear physics.

Conclusion & Recommendation

For This compound , relying solely on HPLC-UV is insufficient due to the high likelihood of salt formation and response factor variability compared to 4-ANPP.

Final Recommendation:

  • Use HPLC-UV (High pH) strictly to confirm the absence of the para-isomer and other organic impurities.

  • Use qNMR to assign the final Purity Factor (% w/w) used in calculations.

  • If qNMR is unavailable, the HPLC Area % must be corrected using a "Loss on Drying" (LOD) or TGA analysis to account for water/solvents, though this is less accurate.

References
  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023). Provides the global regulatory framework for validating specificity and accuracy in purity assays.

  • UNODC Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues. United Nations Office on Drugs and Crime.[13][14] (2017).[13][15][16] Details specific chromatographic challenges with fentanyl precursors and impurities.

  • General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia (USP).[7][12] Validates qNMR as a compendial method for absolute purity assignment.

  • Cayman Chemical Product Guide: 4-ANPP. (Used for structural comparison of the anilino vs aminophenyl isomers).

Sources

Comparative pharmacology of 4-anilino vs 4-phenyl piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a structural and pharmacological analysis of two critical opioid scaffolds: the classic 4-phenyl piperidines (represented by meperidine/pethidine) and the highly potent 4-anilino piperidines (represented by fentanyl and its congeners).[1][2]

For drug development professionals, the distinction is not merely academic; it dictates potency ceilings, metabolic safety margins, and toxicological liabilities. While 4-phenyl piperidines represent the historical foundation of synthetic opioids, the 4-anilino modification—specifically the insertion of a nitrogen spacer between the piperidine ring and the aromatic moiety—unlocked a log-scale increase in lipophilicity and receptor affinity, creating the modern "fentalog" class.

Structural Activity Relationship (SAR)[3][4]

The primary differentiator between these classes is the linkage of the aromatic ring to the piperidine core.

4-Phenyl Piperidines (The Prototype)[2]
  • Structure: The aromatic phenyl ring is attached directly to the C4 position of the piperidine ring.

  • Limitations: This direct attachment limits conformational flexibility. The binding pocket fit is "loose," resulting in micromolar or high-nanomolar affinity (

    
     > 100 nM).
    
  • Key Example: Meperidine (Pethidine).[3]

4-Anilino Piperidines (The Evolution)[2]
  • Structure: An aniline nitrogen is inserted at the C4 position.[4] This creates a 4-(N-phenylamino) structure.[1][2]

  • The "Message-Address" Concept:

    • Message: The basic nitrogen of the piperidine ring mimics the Tyramine moiety of endogenous enkephalins.

    • Address: The N-phenethyl group (found in fentanyl but not meperidine) acts as an "address," anchoring the molecule into a hydrophobic pocket of the Mu-Opioid Receptor (MOR).

  • Impact: This modification increases potency approximately 100-fold over morphine and 500-fold over meperidine.

Visualization: SAR Evolution Pathway

The following diagram illustrates the structural transition and the functional consequences of the "Anilino Spacer."

SAR_Evolution cluster_0 Structural Liability Meperidine 4-Phenyl Piperidine (Meperidine) Direct C4-Phenyl Bond Fentanyl 4-Anilino Piperidine (Fentanyl) N-Spacer + Phenethyl Group Meperidine->Fentanyl Insertion of Anilino Nitrogen Addition of Phenethyl Chain Sufentanil Thienyl Analog (Sufentanil) Bio-isosteric Replacement Fentanyl->Sufentanil C4-Methoxymethyl + Thienyl subst. Potency Potency Increase (Log Scale) Fentanyl->Potency High Lipophilicity Perfect Receptor Fit

Figure 1: Structural evolution from 4-phenyl to 4-anilino scaffolds showing the critical "spacer" modification driving potency.[2]

Pharmacodynamics: Receptor Binding Profile

The clinical difference in potency is driven by the dissociation constant (


) at the Mu-Opioid Receptor (MOR). The 4-anilino scaffold allows for van der Waals interactions that the 4-phenyl scaffold cannot achieve.[2]
Comparative Data Table
FeatureMeperidine (4-Phenyl)Fentanyl (4-Anilino)Sufentanil (4-Anilino)
MOR Affinity (

)
~500 nM (Low)1.2 – 1.4 nM (High)0.14 nM (Very High)
Selectivity (Mu:Delta) Low (Significant Delta binding)High (>100:[2]1)Very High
Lipophilicity (LogP) ~2.5~4.0~3.95
CNS Entry ModerateRapid (Flash kinetics)Rapid
Potency Ratio (vs Morphine) 0.1x100x500-1000x

Key Insight: The high lipophilicity of 4-anilino piperidines correlates with "Wooden Chest Syndrome" (chest wall rigidity). This is a specific risk of rapid-onset, highly lipophilic anilino-piperidines that is rarely seen with the less lipophilic 4-phenyl piperidines.[2]

Pharmacokinetics & Metabolism[2][7][8][9]

Metabolic stability is the second major divergence point. Drug designers must choose between the hepatic clearance of standard anilino-piperidines and the esterase-driven clearance of "soft drug" analogs.[2]

4-Phenyl Liability: Neurotoxic Metabolites

Meperidine is metabolized by CYP450 to Normeperidine .[2]

  • Risk: Normeperidine has a long half-life (15-30 hours) and is a CNS stimulant.[2]

  • Outcome: Accumulation leads to tremors, myoclonus, and seizures. This is a "deal-breaker" liability for modern chronic pain drug development.

4-Anilino Advantage: Inactive Metabolites

Fentanyl is metabolized by CYP3A4 to Norfentanyl .[2]

  • Benefit: Norfentanyl is pharmacologically inactive and non-toxic.[5]

  • Advanced Design (Remifentanil): By adding an ester linkage to the 4-anilino scaffold, metabolism shifts from the liver to non-specific plasma esterases, creating a drug with a context-sensitive half-life of ~3 minutes regardless of infusion duration.[2]

Visualization: Metabolic Pathways & Toxicity Risks[2]

Metabolism Mep Meperidine (4-Phenyl) CYP Hepatic CYP450 Mep->CYP Fent Fentanyl (4-Anilino) Fent->CYP Remi Remifentanil (Ester-Anilino) Esterase Plasma Esterases Remi->Esterase Normep Normeperidine (NEUROTOXIC) CYP->Normep N-demethylation Norfent Norfentanyl (Inactive) CYP->Norfent N-dealkylation AcidMet Carboxylic Acid (Inactive) Esterase->AcidMet Hydrolysis

Figure 2: Metabolic divergence showing the seizure risk associated with 4-phenyl piperidines (red pathway) versus the cleaner profile of 4-anilino analogs.[2]

Toxicology Profile: The MPTP Lesson

No discussion of 4-phenyl piperidines is complete without addressing MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[2]

  • Mechanism: In an attempt to synthesize a meperidine analog (MPPP), a dehydration side reaction creates MPTP.

  • Pathology: MPTP crosses the BBB and is converted by glial MAO-B into MPP+ .[2]

  • Target: MPP+ is selectively taken up by dopaminergic neurons in the Substantia Nigra, inhibiting Complex I of the mitochondrial electron transport chain.[6]

  • Result: Irreversible Parkinsonism.

  • Relevance: This toxicity is specific to the 4-phenyl-1,2,3,6-tetrahydropyridine structure.[2] 4-anilino piperidines cannot form this toxic pyridinium metabolite due to the nitrogen spacer.

Experimental Protocol: Radioligand Binding Assay ( Determination)

To validate the potency differences described above, researchers must determine the affinity constant (


).[7][8] The following protocol is the industry standard for differentiating high-affinity (anilino) vs. low-affinity (phenyl) ligands.
Objective

Determine the equilibrium dissociation constant (


) of a test compound displacing 

-DAMGO (a specific Mu-agonist) from CHO-K1 cell membranes expressing human MOR.[2]
Materials
  • Membrane Source: CHO-K1-hMOR (human Mu Opioid Receptor).[2]

  • Radioligand:

    
    -DAMGO (Specific Activity ~50 Ci/mmol).[2]
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    . (Note: Mg
    
    
    
    is critical for agonist binding state stabilization).
Workflow (Step-by-Step)
  • Preparation:

    • Thaw cell membranes and homogenize in Assay Buffer.

    • Dilute to a protein concentration of 10–20 µ g/well .

  • Incubation Setup:

    • Non-Specific Binding (NSB): Add 10 µM Naloxone (saturating concentration) to define the background.

    • Total Binding: Add

      
      -DAMGO (~1 nM final concentration).[2]
      
    • Test Compounds: Add increasing concentrations of Fentanyl (

      
       to 
      
      
      
      M) or Meperidine (
      
      
      to
      
      
      M). Causality Note: The concentration range for Meperidine must be shifted higher due to its lower affinity.
  • Equilibrium:

    • Incubate for 60 minutes at 25°C. Why? Sufficient time is needed for high-affinity ligands (Fentanyl) to reach equilibrium.[2]

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI). Causality Note: PEI reduces the binding of the positively charged radioligand to the glass fiber, lowering background noise.

    • Wash 3x with ice-cold Tris buffer to remove unbound ligand.

  • Analysis:

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its affinity).[2]

References

  • Janssen, P. A. (1960).[9] "A review of the chemical features associated with strong morphine-like activity." British Journal of Anaesthesia.

  • Volpe, D. A., et al. (2011).[7] "Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs." Regulatory Toxicology and Pharmacology.

  • Langston, J. W., et al. (1983). "Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis."[2] Science.

  • Vardanyan, R. S., & Hruby, V. J. (2014).[10] "Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications." Future Medicinal Chemistry.

  • Trescot, A. M., et al. (2008). "Opioid Pharmacology."[1][11][5][12] Pain Physician.

Sources

Crystal structure analysis of 4-(2-Aminophenyl)-1-phenethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison and procedural manual for the solid-state analysis of 4-(2-Aminophenyl)-1-phenethylpiperidine (CAS 889942-31-8).[1] This molecule, distinct from the fentanyl precursor 4-ANPP, represents a specific scaffold often investigated in sigma receptor ligand research and opioid structure-activity relationship (SAR) studies.[1][2]

This document compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and Solid-State NMR for this specific chemical entity, focusing on distinguishing solid forms (polymorphs/salts) critical for drug development.[1][2]

Executive Summary: Structural Analysis Strategy

Target Molecule: this compound Primary Challenge: The conformational flexibility of the N-phenethyl chain and the piperidine ring inversion leads to high polymorphic potential.[1][2] Recommendation:

  • For Absolute Configuration: Use SC-XRD on the Hydrochloride (HCl) salt form.[1][2]

  • For Bulk Purity & Phase ID: Use PXRD.[1][3][4]

  • For Formulation Stability: Monitor the Free Base vs. Salt equilibrium using Differential Scanning Calorimetry (DSC) correlated with PXRD.

Part 1: Structural Context & Pharmacophore Dynamics

To analyze the crystal structure effectively, one must understand the "moving parts" of the molecule that dictate packing.

  • The Piperidine Core: Typically adopts a chair conformation . In 4-arylpiperidines, the bulky aryl group (2-aminophenyl) preferentially occupies the equatorial position to minimize 1,3-diaxial steric strain.[1][2]

  • The Phenethyl Tail: This is the "floppy" region. In the solid state, this chain often folds to allow intramolecular

    
    -
    
    
    
    stacking between the phenethyl ring and the 4-aryl ring, or extends to facilitate intermolecular packing.
  • The 2-Amino Group: An ortho-substituent on the phenyl ring.[1][2] It acts as a critical Hydrogen Bond (H-bond) donor, often pairing with the piperidine nitrogen (in free base form) or chloride counter-ions (in salt forms).[1][2]

Visualization: Structural Hierarchy & Analysis Workflow

StructuralAnalysis cluster_Forms Solid Form Screening cluster_Methods Analytical Techniques Molecule 4-(2-Aminophenyl)- 1-phenethylpiperidine FreeBase Free Base (Lipophilic) Molecule->FreeBase Precipitation Salt HCl Salt (Hydrophilic/Crystalline) Molecule->Salt Acidification SCXRD SC-XRD (3D Atom Mapping) FreeBase->SCXRD Single Crystal Growth PXRD PXRD (Phase Fingerprint) FreeBase->PXRD Bulk Analysis Salt->SCXRD Preferred Path Salt->PXRD Output Crystal Packing & H-Bond Network SCXRD->Output Unit Cell/Space Group PXRD->Output Polymorph ID

Figure 1: Workflow for determining the solid-state architecture of phenethylpiperidine derivatives.

Part 2: Comparative Guide – Analytical Alternatives

This section objectively compares the three primary methods for analyzing this molecule.

Table 1: Performance Comparison of Structural Elucidation Methods
FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) Solid-State NMR (ssNMR)
Primary Utility Absolute Structure Determination Bulk Phase Identification Local Atomic Environment
Resolution Atomic (< 0.8 Å)Lattice Planes (d-spacing)Molecular Dynamics
Sample Req. High-quality single crystal (0.1–0.5 mm)Polycrystalline powder (~10 mg)Powder (~100 mg)
Key Insight Exact bond lengths, torsion angles (Piperidine chair), H-bond geometry.[1]Detection of polymorph mixtures; crystallinity %.Distinguishes salt vs. co-crystal; probes mobility of the phenethyl chain.
Limitation Time-consuming crystal growth; not representative of bulk if impurities exist.[1][2]Cannot solve de novo structure easily without high-quality data and indexing.Low sensitivity; requires long acquisition times.[1]
In-Depth Analysis of Alternatives
1. SC-XRD (The Gold Standard)

For this compound, SC-XRD is the only method that can definitively confirm the equatorial positioning of the 2-aminophenyl group.[1][2]

  • Why use it: To generate the .cif file required for patent protection and regulatory submission.

  • Expected Outcome: Determination of the Space Group (likely Monoclinic

    
     or Triclinic 
    
    
    
    common for this class).
2. PXRD (The Process Control Tool)

Once the structure is solved via SC-XRD, PXRD becomes the daily workhorse.

  • Why use it: To ensure batch-to-batch consistency.[1][2] If the synthesis of the precursor (CAS 889942-31-8) yields a different polymorph (e.g., due to solvent choice), the PXRD pattern will shift.

  • Critical Check: Look for peak shifts in the low angle region (

    
    ), which correspond to the largest d-spacings (often the length of the molecule in the unit cell).
    

Part 3: Experimental Protocols

Protocol A: Crystallization of the Hydrochloride Salt

Rationale: The free base is likely an oil or low-melting solid. The HCl salt stabilizes the lattice via ionic interactions, facilitating single crystal growth.

  • Dissolution: Dissolve 100 mg of this compound in 2 mL of minimal hot ethanol (EtOH).

  • Acidification: Add 1.1 equivalents of concentrated HCl (12M) dropwise.

  • Supersaturation: Add diethyl ether dropwise until the solution turns slightly turbid.

  • Nucleation: Seal the vial with Parafilm, poke a single pinhole, and allow slow evaporation at 4°C for 48–72 hours.

  • Harvesting: Colorless block-like crystals should form. Filter and wash with cold ether.[1]

Protocol B: SC-XRD Data Collection Strategy

Rationale: Phenethyl chains are thermally active.[1][2] Cooling is mandatory to reduce thermal ellipsoids.

  • Mounting: Select a crystal with dimensions approx.[1]

    
     mm.[1] Mount on a Kapton loop using Paratone oil.[1]
    
  • Temperature: Cool immediately to 100 K using a nitrogen cryostream.

  • Beam Source: Use Mo-K

    
     radiation  (
    
    
    
    Å).[1][2] Cu-radiation is acceptable but Mo is preferred to minimize absorption for salts.[1][2]
  • Refinement: Solve structure using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).

    • Critical Step: Locate the H-atoms on the amine (

      
      ) and the protonated piperidine nitrogen (
      
      
      
      ) in the difference Fourier map to confirm the salt formation.[1][2]

Part 4: Data Interpretation & Reference Values

Since specific lattice parameters for CAS 889942-31-8 are not in open public domains, use these Reference Parameters derived from analogous 4-phenylpiperidine HCl salts to validate your data.

Table 2: Expected Lattice Parameters (Benchmark)
ParameterExpected Range (Monoclinic)Structural Logic
Space Group

Most common for organic salts (centrosymmetric).[1][2]
a (

)
10.5 – 12.0Short axis, often stacking direction.
b (

)
18.0 – 22.0Accommodates the long phenethyl-piperidine axis.[1][2]
c (

)
7.5 – 9.0Width of the phenyl ring packing.

(Angle)
95° – 105°Typical monoclinic shear.[1]
Z (Units/Cell) 41 molecule per asymmetric unit

4 symmetry ops.[1]
Key Structural Features to Verify[2][3][5]
  • N-C Bond Lengths: The

    
     bond lengths should be approx. 1.47 Å.[1]
    
  • Chair Distortion: Check the Cremer-Pople parameters. The piperidine ring should show minimal distortion from an ideal chair (

    
     Å).
    
  • Aniline Geometry: The

    
     bond in the 2-aminophenyl group should be shorter (~1.40 Å) than the aliphatic 
    
    
    
    bonds due to resonance with the phenyl ring.

References

  • Grover, S., et al. (2010). "Conformational analysis of 1-phenethylpiperidine derivatives: Insights from X-ray crystallography." Journal of Molecular Structure. (Representative methodology for phenethylpiperidine class).[1]

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: ANPP (Related Structure)." CCDC Access. [Link][1][2]

  • Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press.[1] (Authoritative text on solid form screening).

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. [Link][1][2]

Sources

Technical Guide: Distinguishing Regioisomers of Aminophenyl-Phenethylpiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

In the development of novel opioid analgesics and the forensic analysis of 4-anilidopiperidine precursors (such as 4-ANPP analogs), distinguishing regioisomers is a critical safety and legal requirement. Aminophenyl-phenethylpiperidines —specifically the ortho-, meta-, and para- isomers of N-(aminophenyl)-1-(2-phenethyl)piperidin-4-amine—present a unique analytical challenge.

These isomers are isobaric (identical molecular weight) and produce nearly identical Electron Ionization (EI) mass spectral fragmentation patterns. However, their pharmacological profiles differ drastically: ortho- substituents often attenuate potency due to steric hindrance at the


-opioid receptor, while para- substituents can significantly enhance potency or toxicity.

This guide outlines a multi-modal analytical strategy to unequivocally distinguish these regioisomers, moving beyond standard GC-MS screening to definitive spectroscopic characterization.

Chemical Context & Structural Logic[1]

The core structure involves a piperidine ring substituted at the nitrogen (position 1) with a phenethyl group and at position 4 with an aminophenyl group. The distinction lies in the position of the amino group (


) on the aniline ring relative to the piperidine attachment.
  • Ortho- (2-amino): High steric hindrance; often elutes earliest in non-polar GC.

  • Meta- (3-amino): Intermediate polarity; challenging to resolve from para.

  • Para- (4-amino): High symmetry; typically most retained in non-polar systems.

Visualization: Analytical Decision Matrix

AnalyticalWorkflow Sample Unknown Isomer Sample (Aminophenyl-phenethylpiperidine) Extraction LLE Extraction (Basic pH -> Organic) Sample->Extraction GCMS_Screen GC-MS Screen (Non-polar Column, Slow Ramp) Extraction->GCMS_Screen Decision Peaks Resolved? GCMS_Screen->Decision Identified Identification Confirmed (Match Reference Standard) Decision->Identified Yes (Rt distinct) Ambiguous Co-elution or Ambiguous MS Spectra Decision->Ambiguous No Derivatization Derivatization (TFAA or PFPA) Ambiguous->Derivatization NMR 1H-NMR Analysis (Coupling Constants) Ambiguous->NMR IR FTIR (Vapor/Solid) (Fingerprint Region) Ambiguous->IR GCMS_Deriv GC-MS of Derivative (Enhanced Shape & Mass Shift) Derivatization->GCMS_Deriv GCMS_Deriv->Identified NMR->Identified IR->Identified

Figure 1: Strategic workflow for isomer differentiation. Direct GC-MS is the first line of defense, but derivatization or NMR is required for definitive structural assignment when reference standards are unavailable.

Method 1: Chromatographic Separation (GC-MS)[2]

Mass spectrometry alone is insufficient because the primary fragmentation pathway (cleavage of the phenethyl chain or the piperidine ring) yields identical fragment ions (


 values) for all three isomers. Therefore, chromatographic resolution (

)
is the primary differentiator.
The Challenge of Tailing

Free amino groups (primary amines) interact strongly with silanol groups on GC column stationary phases, leading to peak tailing and poor resolution.

Protocol: High-Resolution GC-MS

Objective: Maximize separation efficiency using a specific temperature program.

  • Column Selection: Use a 5% phenyl-arylene / 95% dimethylpolysiloxane column (e.g., DB-5MS or HP-5MS).

    • Why: This phase provides a balance of boiling-point separation and pi-pi interactions with the aromatic rings.

  • Inlet Parameters:

    • Temp: 250°C.

    • Mode: Splitless (for trace analysis) or Split 20:1 (for purity checks).

  • Temperature Program (Critical):

    • Start: 100°C (hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 4°C/min to 300°C. (The slow ramp is essential for isomer separation).

  • Detection: EI Source (70 eV), Scan mode 40-500 amu.

Expected Elution Order (General Trend):

  • Ortho- (Shielded, lower BP)

    
    Meta-
    
    
    
    Para- (Most exposed, highest BP).
  • Note: This must be validated with reference standards as column aging can shift relative retention.

Method 2: Chemical Derivatization

If the free amines co-elute or tail significantly, derivatization is the most robust solution. Acylation of the primary amine improves peak shape and can introduce mass spectral differences.

Protocol: TFAA Derivatization

Reagent: Trifluoroacetic anhydride (TFAA).

  • Preparation: Dissolve 1 mg of sample in 100

    
    L ethyl acetate.
    
  • Reaction: Add 50

    
    L TFAA. Cap and incubate at 60°C for 20 minutes.
    
  • Workup: Evaporate to dryness under nitrogen stream (removes excess acid). Reconstitute in 100

    
    L ethyl acetate.
    
  • Analysis: Inject into GC-MS.

Result: The derivative will have a molecular weight increase of +96 Da (


 group).
  • Advantage: The bulky trifluoroacetyl group amplifies steric differences between ortho and meta/para isomers, often increasing resolution (

    
    ).
    

Method 3: Spectroscopic Confirmation (NMR & IR)

When legal defensibility is required, NMR is the only technique that provides ab initio structural confirmation without reliance on retention time libraries.

A. Proton NMR ( -NMR)

The aromatic region (6.5 – 8.0 ppm) contains the "fingerprint" of the substitution pattern.

  • Para-isomer: Look for a symmetric AA'BB' system (two doublets) if the other substituents are distinct, or a characteristic apparent doublet/triplet pattern.

  • Ortho-isomer: Look for a complex ABCD system with four distinct signals due to the lack of symmetry and proximity to the piperidine nitrogen.

  • Meta-isomer: Look for a singlet (isolated proton between substituents) and a triplet (proton between two other protons), forming a specific pattern.

B. FTIR (Fourier Transform Infrared Spectroscopy)

The C-H out-of-plane (oop) bending vibrations in the 600–900 cm⁻¹ region are diagnostic.

IsomerCharacteristic Band (cm⁻¹)Assignment
Ortho 735 - 7701,2-disubstitution (4 adjacent H)
Meta 690 - 710 & 750 - 8101,3-disubstitution (3 adjacent H + 1 isolated)
Para 800 - 8601,4-disubstitution (2 adjacent H)

Comparative Performance Guide

The following table summarizes the capabilities of each technique for this specific application.

FeatureGC-MS (EI)GC-MS (Derivatized)FTIR (ATR/Vapor)1H-NMR (400 MHz)
Differentiation Basis Retention Time (

)

+ Molecular Ion Shift
Functional Group VibrationMagnetic coupling (

)
Specificity Moderate (Requires Standards)HighHigh (Fingerprint)Definitive
Sensitivity High (ng level)Very High (pg level)Moderate (

g level)
Low (mg level)
Throughput High (20 min/sample)Medium (1 hr prep)HighLow
Main Limitation Isobaric fragments; TailingExtra prep stepRequires pure sampleRequires isolation/purity

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). Monograph: N-Phenethyl-4-piperidone. Retrieved from [Link]

  • Kanamori, T., et al. (2018). "Analysis of fentanyl derivatives by ultra high performance liquid chromatography with diode array ultraviolet and single quadrupole mass spectrometric detection." Forensic Toxicology.
  • National Institute of Standards and Technology (NIST). (2022). Mass Spectral Library (NIST20) - 4-ANPP Isomers. Retrieved from [Link]

Safety Operating Guide

4-(2-Aminophenyl)-1-phenethylpiperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Master Plan: Safe Handling and Terminal Disposal of 4-(2-Aminophenyl)-1-phenethylpiperidine

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a rigorous scientific process governed by molecular causality. This compound (CAS 889942-31-8) is a complex nitrogenous base utilized in specialized proteomics and medicinal chemistry research[1].

Its structural topology—combining a highly lipophilic phenethylpiperidine backbone with a reactive ortho-substituted aniline ring—creates unique handling and disposal challenges. The lipophilicity guarantees rapid dermal absorption and potential bioaccumulation, while the aniline moiety presents acute hematotoxic risks (e.g., methemoglobinemia) and environmental persistence[2]. Consequently, standard aqueous disposal is strictly prohibited. This guide provides a self-validating, step-by-step operational plan for the safe handling, spill mitigation, and terminal disposal of this compound.

Physicochemical & Waste Characterization

To design an effective disposal protocol, we must first understand the physical and chemical parameters that dictate the compound's behavior in waste streams.

ParameterSpecification / DataOperational Implication (Causality)
CAS Number 889942-31-8Essential unique identifier for hazardous waste manifesting and RCRA compliance[3].
Molecular Formula C19H24N2 (MW: 280.415 g/mol )High carbon/nitrogen ratio requires oxygen-rich, high-temperature incineration to prevent soot and uncombusted NOx gas formation.
Structural Class Substituted Aniline / Piperidine BaseActs as a weak base; forms highly water-soluble salts under acidic conditions, allowing for targeted chemical decontamination.
Primary Hazard Toxic via inhalation/dermal contactRequires handling exclusively within a Class II Biological Safety Cabinet or Chemical Fume Hood.

Waste Segregation & Decision Workflow

Proper segregation prevents dangerous exothermic reactions and ensures that downstream waste contractors can process the material safely.

Segregation A Waste Generation: This compound B Solid Waste (Powder/PPE) A->B C Liquid Waste (Solvent Solutions) A->C D High-Temp Incineration (>1000°C) with Scrubbers B->D Direct Routing E Aqueous Waste (pH > 11 Extraction) C->E Aqueous Phase F Organic Solvents (Halogenated/Non) C->F Organic Phase G EPA Method 8131 GC-MS Verification E->G Validation F->D Direct Routing G->D If > MDL

Decision workflow for the segregation and disposal of the compound.

Step-by-Step Spill Management & Decontamination Protocol

A robust protocol must be a self-validating system. Every containment action must be followed by a verification step to ensure absolute safety.

Step 1: Isolation & PPE Validation

  • Action: Immediately evacuate the spill perimeter. Don double nitrile gloves, a fitted P100 particulate respirator (if powder is spilled), and a Tyvek lab coat.

  • Causality: The phenethyl group acts as a lipid-penetrating vector, effectively carrying the toxic aniline moiety through the stratum corneum (outer layer of skin). Standard single-layer latex gloves offer insufficient breakthrough times for lipophilic bases.

Step 2: Containment & Chemical Neutralization

  • Action: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth). Never use sawdust. For liquid spills, carefully apply a dilute acidic solution (e.g., 1M HCl) to the spill area[2].

  • Causality: Using organic absorbents like sawdust can initiate exothermic reactions with reactive amines. Applying an acidic wash protonates both the primary aniline amine and the piperidine nitrogen. This converts the highly lipophilic, volatile free base into a hydrophilic, non-volatile hydrochloride salt, drastically reducing its inhalation hazard and dermal permeability.

Step 3: Collection & Surface Validation

  • Action: Sweep the absorbed material using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

  • Validation: Swab the decontaminated surface with a damp pH test strip. A neutral pH (6.5–7.5) indicates the successful removal of residual basic amines. If the pH is basic (>8), repeat Step 2.

Terminal Disposal: High-Temperature Incineration

Because this compound contains stable aromatic rings and a high nitrogen content, landfilling or simple chemical degradation is scientifically insufficient. The only authoritative method for terminal disposal is high-temperature incineration[4].

Incineration Parameters (For EHS & Waste Contractors):

  • Action: Transfer the segregated waste to a licensed RCRA-compliant disposal facility. Specify that the incinerator must operate at >1000°C with a minimum residence time of 2 seconds .

  • Causality: These extreme thermal parameters are required to ensure the complete homolytic cleavage of the piperidine heterocycle and the benzene ring. Lower temperatures risk the incomplete combustion of the compound, leading to the formation of highly toxic polycyclic aromatic hydrocarbons (PAHs) or volatile organic nitrogen compounds.

Thermal A This compound (C19H24N2) B Primary Chamber (>1000°C) Thermal Oxidation A->B Injection C Combustion Gases (CO2, H2O, NOx) B->C Volatilization F Inert Ash / Slag (Landfill Safe) B->F Solid Residue D Alkaline Scrubber (NaOH / Ca(OH)2) C->D Gas Routing E Clean Exhaust (N2, CO2, H2O) D->E Neutralization

Thermal degradation pathway and scrubber neutralization for nitrogenous bases.

Analytical Verification of Waste Streams (EPA Method 8131)

To ensure that laboratory equipment or wastewater is entirely free of this compound before decommissioning, environmental verification is required. We adapt EPA Method 8131 , the gold standard for analyzing aniline derivatives[5].

Step-by-Step Analytical Protocol:

  • Sample Extraction: Extract the aqueous washings or surface swabs at a strictly basic pH (>11) using methylene chloride[5].

    • Causality: The pKa of the piperidine nitrogen is typically around 9–10. Adjusting the pH > 11 ensures that the compound is entirely in its unprotonated, free-base form. This eliminates ionic charge and maximizes its partition coefficient into the organic methylene chloride layer, ensuring near 100% extraction efficiency.

  • Chromatographic Analysis: Inject the concentrated organic extract into a Gas Chromatograph equipped with a Mass Spectrometer (GC-MS) or Nitrogen-Phosphorus Detector (GC-NPD)[5].

  • Validation: The complete absence of a peak at the specific retention time for the target mass (m/z 280) self-validates the decontamination process, proving the area or liquid is safe for standard handling.

References

  • Title: Method 8131: Aniline and Selected Derivatives by Gas Chromatography Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

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